C.I. Acid Yellow 99
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10343-58-5 |
|---|---|
Molecular Formula |
C16H13CrN4NaO8S |
Molecular Weight |
496.3 g/mol |
IUPAC Name |
sodium;3-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate;chromium |
InChI |
InChI=1S/C16H14N4O8S.Cr.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);;/q;;+1/p-1 |
InChI Key |
BFWYEBUNFYVNAT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 13900; EINECS 233-748-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of C.I. Acid Yellow 99
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 99, also known by its Colour Index number 13900, is a synthetic monoazo dye belonging to the acid dye class.[1] As a chromium complex, it exhibits notable fastness properties, making it suitable for various industrial applications, primarily in the dyeing of protein fibers such as wool and silk, as well as polyamides.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral properties, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who may encounter or utilize this compound in their work.
Chemical and Physical Properties
This compound is a yellow powder with a reddish-yellow hue.[3] It is soluble in water and strong sulfuric acid, in which it produces a brown solution.[1] The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CI Name | This compound | |
| CI Number | 13900 | |
| CAS Number | 10343-58-5 | |
| Molecular Formula | C₁₆H₁₁CrN₄NaO₉S | |
| Molecular Weight | 510.33 g/mol | |
| Chemical Class | Monoazo, Metal Complex | |
| Physical Appearance | Yellow Powder | |
| Hue | Reddish Yellow |
Synthesis
The synthesis of this compound involves a multi-step process that is characteristic of many azo dyes. The general workflow for its preparation is outlined below.
Experimental Protocol: Synthesis of this compound
The manufacturing process for this compound involves the following key steps:
-
Diazotization: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is diazotized. This reaction is typically carried out in an acidic medium with sodium nitrite at a low temperature to form the corresponding diazonium salt.
-
Coupling: The resulting diazonium salt is then coupled with 3-Oxo-N-phenylbutanamide (acetoacetanilide). This electrophilic substitution reaction forms the azo chromophore.
-
Complexation: The final step involves the formation of a chromium complex with the azo dye. This metallization step enhances the lightfastness and other fastness properties of the dye.
Spectral Properties
The color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum. The UV-Visible absorption spectrum is a key characteristic for identifying and quantifying the dye.
UV-Visible Absorption Spectroscopy
In aqueous solutions, this compound exhibits characteristic absorption peaks. While specific λmax values for this compound are not consistently reported across all literature, a study on the closely related "Acid Yellow 9" shows a broad absorption peak in the visible region, which is typical for azo dyes. In acidic conditions, the color of the dye solution can shift, indicating a change in the electronic structure of the chromophore.
| Spectral Property | Value | Reference |
| UV-Vis Absorption | Characteristic broad peaks in the visible region. In acidic multilayer films, a peak at ~650 nm has been observed, shifted from ~500 nm in the non-acidic state. |
Experimental Protocol: UV-Visible Spectroscopy
The following is a general protocol for obtaining the UV-Visible absorption spectrum of this compound.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water). Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Measurement:
-
Use the solvent as a blank to zero the instrument.
-
Record the absorbance spectrum of each solution over a wavelength range of at least 300-700 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Fastness Properties
The fastness properties of a dye refer to its resistance to various environmental factors, such as washing and light. This compound, being a metal-complex dye, generally exhibits good fastness properties.
| Fastness Property | Rating | Reference |
| Lightfastness | 4-5 | |
| Washing Fastness | 5 |
Experimental Protocol: Determination of Washing Fastness (AATCC Test Method 61)
This protocol provides an accelerated method to assess the colorfastness to laundering of textiles.
-
Apparatus: Launder-Ometer or similar apparatus, stainless steel containers and balls, multifiber test fabric, and a spectrophotometer or gray scales for evaluation.
-
Procedure:
-
A specimen of the dyed fabric is stitched to a multifiber test fabric.
-
The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls.
-
The container is placed in a Launder-Ometer and agitated at a controlled temperature and time to simulate multiple home launderings.
-
After the test, the specimen is rinsed and dried.
-
-
Evaluation: The change in color of the test specimen and the staining of the adjacent multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.
Experimental Protocol: Determination of Lightfastness (ISO 105-B02 / AATCC Test Method 16)
This protocol determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
-
Apparatus: A xenon arc lamp apparatus, specimen holders, and Blue Wool standards.
-
Procedure:
-
A specimen of the dyed fabric is mounted in a holder.
-
A set of Blue Wool standards with known lightfastness ratings are also mounted.
-
The specimens and standards are exposed simultaneously to the light from the xenon arc lamp under controlled conditions of temperature and humidity.
-
-
Evaluation: The lightfastness of the specimen is assessed by comparing the change in its color with the changes in the Blue Wool standards. The rating is given as the number of the Blue Wool standard that shows a similar degree of fading.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of dyes.
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Chromatographic Conditions (General Example):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program would be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: The DAD can be set to monitor the absorbance at the λmax of this compound.
-
-
Sample Preparation: Dissolve a known amount of the dye in the mobile phase or a suitable solvent and filter through a 0.45 µm filter before injection.
Conclusion
This compound is a well-established acid dye with a defined chemical structure and a set of characteristic properties that make it suitable for specific industrial applications. This technical guide has provided an overview of its core chemical properties, synthesis, and analytical methodologies. The presented experimental protocols offer a foundation for researchers and scientists to further investigate and utilize this compound in their respective fields. For more detailed and specific quantitative data, it is recommended to consult dedicated analytical studies or technical data sheets from chemical suppliers.
References
A Technical Guide to C.I. Acid Yellow 99 (CAS 10343-58-5)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
C.I. Acid Yellow 99, identified by CAS number 10343-58-5, is a synthetic anionic dye belonging to the azo and 1:1 metal-complex class.[1][2][3] It is characterized by a chromium atom complexed within its molecular structure, which imparts high lightfastness.[1][3] Primarily used in the textile and leather industries for dyeing protein-based fibers such as wool and silk, it also sees application in paper and wood coloration. For the scientific community, Acid Yellow 99 serves as a model anionic compound in environmental and materials science research, particularly in the development and evaluation of novel adsorbent materials for wastewater treatment. This document provides a comprehensive technical overview of its chemical properties, synthesis, mechanisms of application, and established experimental protocols.
Chemical and Physical Properties
This compound is a dark yellow to brown fine powder. It is soluble in water, a characteristic essential for its application in aqueous dyeing processes. When dissolved in concentrated sulfuric acid, it produces a brown solution. As a metal-complex dye, it exhibits good stability under normal conditions.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| CAS Number | 10343-58-5 |
| C.I. Number | 13900 |
| Chemical Class | Azo, 1:1 Metal Complex Dye |
| Synonyms | Acid Yellow GR, Acid Yellow RA, Amalan Yellow GRL, Sumilan Yellow GR |
| Appearance | Dark yellow to brown fine powder |
| Molecular Formula | C16H15CrN4NaO8S C16H13CrN4NaO8S C16H12CrN4O9S·Na C16H11CrN4NaO9S |
| Molecular Weight | 496.35 g/mol 510.33 g/mol 444.35 g/mol 511.34 g/mol |
| Purity | Typically available at ≥95% purity. |
Synthesis Pathway
The manufacturing process for this compound involves a multi-step chemical synthesis. The process begins with the diazotization of an aromatic amine, followed by a coupling reaction and subsequent metal complexation.
Experimental Protocol: Synthesis
-
Diazotization: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.
-
Coupling: The resulting diazonium salt is reacted with a coupling agent, 3-Oxo-N-phenylbutanamide (also known as acetoacetanilide). This reaction forms the core azo dye structure.
-
Complexation: The azo dye intermediate is then treated with a chromium salt to form the final 1:1 chromium complex, yielding this compound.
Application Principle: Acid Dyeing
As an acid dye, the application of Acid Yellow 99 relies on its anionic nature. The molecule contains a sulfonic acid group (-SO₃⁻) which is negatively charged in an aqueous solution. Protein and polyamide fibers, such as wool, silk, and nylon, contain amine groups (-NH₂). In an acidic dyebath, these amine groups become protonated (-NH₃⁺), creating cationic sites on the fiber. The negatively charged anionic dye is then attracted to these positive sites, forming strong ionic bonds that fix the color to the fiber.
Research Applications: Adsorption Studies
Acid Yellow 99 is frequently used as a model compound to study the efficacy of various materials in removing anionic dyes from wastewater. Its stable chemical structure and clear spectrophotometric signature make it ideal for quantifying adsorption kinetics and capacity.
Experimental Protocol: Batch Adsorption Analysis This protocol outlines a typical procedure for evaluating the performance of a novel adsorbent material.
-
Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1000 mg/L) in deionized water. Create a series of standard solutions of varying concentrations through serial dilution.
-
Spectrophotometric Calibration: Using a UV-Vis spectrophotometer, measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for Acid Yellow 99 to generate a calibration curve (Absorbance vs. Concentration).
-
Adsorption Experiment:
-
In a series of flasks, add a fixed mass of the adsorbent material (e.g., 0.1 g) to a fixed volume of dye solution of a known initial concentration (e.g., 100 mL of 50 mg/L).
-
Adjust the pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks in a shaker bath at a constant temperature and agitation speed.
-
-
Sample Analysis: At predetermined time intervals (for kinetic studies) or after reaching equilibrium (for isotherm studies), withdraw aliquots from each flask.
-
Quantification: Separate the adsorbent from the liquid phase, typically by centrifugation or filtration. Measure the absorbance of the supernatant and use the calibration curve to determine the final dye concentration.
-
Data Calculation:
-
The amount of dye adsorbed per unit mass of adsorbent at time t (q_t, in mg/g) is calculated using the formula: q_t = (C₀ - C_t) * V / m where C₀ and C_t are the initial and final concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
-
Modeling: Fit the experimental data to kinetic models (e.g., Pseudo-Second-Order) and isotherm models (e.g., Langmuir, Freundlich) to determine key adsorption parameters.
Table 2: Common Adsorption Models for Data Analysis
| Model Type | Model Name | Key Parameters Determined |
| Kinetic | Pseudo-Second-Order | Rate constant (k₂), equilibrium adsorption capacity (q_e) |
| Isotherm | Langmuir | Maximum monolayer adsorption capacity (q_max) |
| Isotherm | Freundlich | Adsorption intensity and capacity factor (n, K_f) |
Safety and Toxicology
While this compound is generally classified as non-hazardous for transport, appropriate laboratory safety precautions are necessary. Chronic exposure may pose health risks.
Table 3: Safety and Handling Information
| Aspect | Details |
| GHS Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122). However, this may vary by jurisdiction. |
| Safety Statements | S24/25: Avoid contact with skin and eyes. |
| Personal Protective Equipment | Wear safety glasses with side-shields, protective gloves, and appropriate lab clothing. |
| Chronic Toxicity | May cause adverse effects on the bone marrow, blood-forming system, and liver with prolonged or repeated exposure. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition | Under fire conditions, may produce hydrogen sulfide, carbon oxides, and nitrogen oxides (NOx). |
| Acute Toxicity | The acute toxicity of the substance is unknown. |
Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and established laboratory safety protocols.
References
A Technical Guide to the Spectroscopic Analysis of C.I. Acid Yellow 99
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to characterize the absorption and emission spectra of C.I. Acid Yellow 99. Due to the limited availability of specific published data for this particular dye, this document focuses on the standardized experimental protocols for determining key photophysical parameters, including absorption and emission maxima (λmax), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). The information presented herein is intended to equip researchers with the necessary knowledge to conduct their own spectroscopic analysis of this compound and similar anionic dyes.
Introduction to this compound
This compound, also known by its Colour Index number 13900, is an anionic monoazo dye.[1] It is characterized as a yellow powder that is soluble in water.[1][2] Its chemical formula is C₁₆H₁₅CrN₄NaO₈S, and it has a molecular weight of approximately 496.35 g/mol .[3] This dye is utilized in various industrial applications, including the dyeing of textiles, leather, and paper.[1] In a research context, it has been employed in adsorption studies. A thorough understanding of its photophysical properties is crucial for its application in fields that rely on light-matter interactions, such as in the development of fluorescent probes and sensors.
Photophysical Parameters of this compound
A comprehensive search of scientific literature did not yield specific quantitative data for the absorption and emission spectra, fluorescence quantum yield, or fluorescence lifetime of this compound. The following tables are provided as a template for summarizing such data once it has been determined experimentally.
Absorption and Emission Spectra
| Parameter | Value | Solvent | Concentration |
| Absorption Maximum (λmax) | Data not available | ||
| Molar Absorptivity (ε) | Data not available | ||
| Emission Maximum (λem) | Data not available | ||
| Stokes Shift | Data not available |
Fluorescence Properties
| Parameter | Value | Standard | Solvent |
| Fluorescence Quantum Yield (ΦF) | Data not available | ||
| Fluorescence Lifetime (τ) | Data not available |
Experimental Protocols
The following sections detail the standardized procedures for measuring the photophysical properties of a dye such as this compound.
Measurement of Absorption Spectrum
The absorption spectrum of a dye is determined using a UV-Vis spectrophotometer. This technique measures the absorbance of light at various wavelengths as it passes through a sample.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopy-grade solvent (e.g., water, ethanol)
-
This compound
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.
-
Instrument Calibration: Calibrate the spectrophotometer by using a cuvette filled with the pure solvent as a blank. This sets the baseline absorbance to zero.
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the most dilute sample solution and then fill it approximately three-quarters full.
-
Ensure the outside of the cuvette is clean and dry before placing it in the spectrophotometer's sample holder.
-
Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
-
Repeat the measurement for each of the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the concentration, a plot of absorbance versus concentration can be created. The slope of this line will be the molar absorptivity (ε).
-
Measurement of Emission Spectrum
The fluorescence emission spectrum is measured using a spectrofluorometer. This involves exciting the sample at a specific wavelength and measuring the intensity of the emitted light at various wavelengths.
Materials:
-
Spectrofluorometer
-
Fluorescence cuvettes (four-sided polished quartz)
-
The same solutions prepared for the absorption measurements
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Set the emission and excitation slit widths (e.g., 5-10 nm).
-
-
Blank Measurement: Record a spectrum of the pure solvent to identify any background signals or Raman scattering peaks.
-
Sample Measurement:
-
Use a fluorescence cuvette to measure the emission spectrum of each of the diluted dye solutions.
-
The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., from λmax + 10 nm to 800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum emission intensity (λem).
-
The Stokes shift can be calculated as the difference between the absorption maximum and the emission maximum (λem - λmax).
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is typically determined using a comparative method with a well-characterized fluorescence standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).
-
Solutions of the standard and this compound with low absorbance (< 0.1) at the excitation wavelength.
Procedure:
-
Absorption Measurement: Measure the absorbance of the standard and the sample solutions at the same excitation wavelength.
-
Emission Measurement:
-
Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the standard and the sample.
-
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive, high-speed detector.
-
The same dilute sample solutions used for quantum yield measurements.
Procedure:
-
Instrument Setup:
-
The sample is excited with short pulses of light at the absorption maximum.
-
The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.
-
-
Data Acquisition: This process is repeated many times, and a histogram of the number of photons detected versus time is constructed. This histogram represents the fluorescence decay curve.
-
Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the lifetime is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for characterizing the photophysical properties of a dye.
Conclusion
References
A Technical Guide to the Determination of the Fluorescence Quantum Yield of C.I. Acid Yellow 99
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is a measure of a fluorophore's brightness and is influenced by its molecular structure and its environment, including solvent polarity, pH, temperature, and viscosity.[4] It is a key parameter in the development and application of fluorescent probes and materials. The determination of the quantum yield can be performed through two primary methods: the absolute method and the relative method.
II. Experimental Protocols for Quantum Yield Determination
A. Relative Method
The relative method is the more common approach and involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield.
1. Selection of a Suitable Standard
The choice of the reference standard is crucial for accurate results. The standard should have the following characteristics:
-
Known and reliable quantum yield: The quantum yield of the standard should be well-established in the literature.
-
Similar spectral properties: The absorption and emission spectra of the standard should be in a similar range to the sample to minimize wavelength-dependent instrumental errors.
-
High photostability: The standard should be resistant to photobleaching under the experimental conditions.
-
Purity: The standard should be of high purity.
2. Experimental Procedure
The following protocol outlines the steps for the relative determination of fluorescence quantum yield using a conventional fluorescence spectrometer.
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample (C.I. Acid Yellow 99) and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 in a 10 mm cuvette to avoid inner filter effects.
-
The solvent used should be of spectroscopic grade and checked for any intrinsic fluorescence.
-
-
Absorbance Measurements:
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using a fluorescence spectrometer, record the corrected emission spectra of all solutions. It is critical that the spectrometer's emission channel is corrected for its wavelength-dependent sensitivity.
-
The excitation wavelength should be the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. This should yield a linear relationship.
-
The slope of these lines (m) is used in the quantum yield calculation.
-
3. Calculation
The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).
Table 1: Key Parameters for Relative Quantum Yield Determination
| Parameter | Description | Recommended Value/Consideration |
| Reference Standard | A compound with a known quantum yield. | Select a standard with overlapping absorption/emission with this compound. |
| Solvent | Spectroscopic grade, non-fluorescent. | The same solvent should be used for the sample and standard. |
| Concentration Range | Dilute solutions to avoid inner filter effects. | Absorbance at excitation wavelength < 0.05. |
| Excitation Wavelength | A wavelength at which both sample and standard absorb. | Should be kept consistent for all measurements. |
| Emission Spectra | Corrected for instrument response. | Integration of the entire emission band is required. |
Diagram 1: Workflow for Relative Fluorescence Quantum Yield Determination
Caption: Workflow for the relative determination of fluorescence quantum yield.
B. Absolute Method
The absolute method for determining fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.
1. Instrumentation
A calibrated integrating sphere setup is essential for this measurement. The sphere collects all the light emitted from the sample over a nearly 4π solid angle.
2. Experimental Procedure
The following protocol describes the absolute determination of fluorescence quantum yield.
-
Instrument Calibration: The integrating sphere and detector system must be spectrally calibrated.
-
Measurement Steps:
-
Blank Measurement (Excitation Scatter): A cuvette containing only the solvent is placed in the integrating sphere, and the excitation light is passed through it. The scattered excitation light is measured by the detector. This gives the signal for 100% transmission.
-
Sample Measurement (Excitation and Emission): The cuvette with the this compound solution is placed in the sphere. The detector now measures the unabsorbed excitation light and the total fluorescence emission from the sample.
-
Direct Excitation Beam Measurement (Optional but recommended): The excitation beam is directed into the sphere without the sample to measure the total number of incident photons.
-
-
Data Analysis:
-
The number of absorbed photons is determined by the difference between the incident excitation light intensity (from the blank or direct beam measurement) and the unabsorbed excitation light in the sample measurement.
-
The number of emitted photons is determined by integrating the area of the sample's emission spectrum.
-
3. Calculation
The absolute fluorescence quantum yield (Φ_f) is calculated as:
Φ_f = (Number of emitted photons) / (Number of absorbed photons)
Table 2: Key Components for Absolute Quantum Yield Determination
| Component | Description | Requirement |
| Integrating Sphere | A sphere with a highly reflective inner surface. | Collects all emitted and scattered light. |
| Calibrated Light Source | Provides monochromatic excitation. | Wavelength should be within the absorption band of the sample. |
| Calibrated Detector | Measures the intensity of light. | Must be spectrally calibrated over the excitation and emission range. |
| Sample and Blank | Dilute solution of the fluorophore and pure solvent. | Solvent should be non-fluorescent and non-absorbing at the excitation wavelength. |
References
Mechanism of action of C.I. Acid Yellow 99 in adsorption
An In-Depth Technical Guide on the Adsorption Mechanism of C.I. Acid Yellow 99
Introduction
This compound (AY-99), also identified by its Colour Index number C.I. 13900, is a synthetic anionic dye belonging to the azo class. Structurally, it is a metal complex, specifically a chrome complex, which imparts stability and specific coloration properties[1]. Its primary applications include the dyeing of protein-based fibers such as wool and silk, as well as polyamides and leather[1]. The release of effluents containing AY-99 and other similar dyes into aquatic ecosystems poses significant environmental challenges due to their persistence, color, and potential toxicity.
Adsorption has emerged as a highly effective, simple, and cost-efficient technology for the removal of such dyes from wastewater[2]. Understanding the fundamental mechanism of AY-99 adsorption onto various substrates is critical for the design and optimization of efficient water treatment systems. This technical guide provides a comprehensive overview of the core mechanisms governing the adsorption of this compound, detailing the physicochemical interactions, kinetics, equilibrium dynamics, and thermodynamic feasibility. The principles and data from closely related acid dyes are also discussed to provide a broader context where specific data for AY-99 is limited.
Physicochemical Properties of this compound
The adsorption behavior of a dye is intrinsically linked to its molecular structure and properties. AY-99 is an anionic dye due to the presence of a sulfonic acid group in its precursor molecule, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid[1]. In aqueous solutions, this group ionizes to form a sulfonate group (-SO₃⁻), conferring a net negative charge to the dye molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| C.I. Name | Acid Yellow 99 | [1] |
| C.I. Number | 13900 | |
| CAS Number | 10343-58-5 | |
| Molecular Formula | C₁₆H₁₃N₄NaO₈S | |
| Molecular Weight | 444.35 g/mol |
| Chemical Class | Azo, Metal Complex (Chrome) | |
Core Mechanisms of Adsorption
The removal of AY-99 from an aqueous solution onto a solid adsorbent surface is governed by a combination of physical and chemical interactions. The dominant mechanism is heavily influenced by system variables, most notably the solution pH.
The Role of pH and Electrostatic Interaction
Solution pH is the most critical parameter in the adsorption of anionic dyes like AY-99. It dictates the surface charge of the adsorbent and the ionization state of the dye. Most common adsorbents, such as activated carbon, have a point of zero charge (pHₚzc), the pH at which their surface is electrically neutral.
-
At low pH (pH < pHₚzc): The adsorbent surface becomes protonated by excess H⁺ ions, resulting in a net positive charge. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged anionic AY-99 molecules. This is typically the condition for maximum adsorption efficiency for acid dyes. For instance, studies on Acid Yellow 17 showed maximum removal at a pH of 2.
-
At high pH (pH > pHₚzc): The adsorbent surface becomes deprotonated, resulting in a net negative charge. This leads to electrostatic repulsion between the adsorbent and the anionic dye molecules, significantly reducing adsorption capacity. Additionally, excess OH⁻ ions in the solution compete with the dye anions for the remaining active sites.
Caption: pH-dependent electrostatic interactions governing AY-99 adsorption.
Physisorption vs. Chemisorption
The nature of the binding forces can be classified as either physical adsorption (physisorption) or chemical adsorption (chemisorption).
-
Physisorption: Characterized by weak van der Waals forces. It is generally a reversible and exothermic process.
-
Chemisorption: Involves the formation of chemical bonds (e.g., covalent or ionic) between the dye molecules and the adsorbent surface. It is often irreversible and can be endothermic or exothermic.
The thermodynamic parameter, the heat of adsorption (ΔH°), provides insight into this distinction. A low ΔH° value suggests physisorption, while a higher value is indicative of chemisorption.
Other Potential Interactions
While electrostatic forces are often dominant, other mechanisms can contribute to the adsorption process:
-
π-π Interactions: The aromatic rings present in the azo structure of AY-99 can interact with the graphitic surface of carbon-based adsorbents via π-π stacking.
-
Hydrogen Bonding: Functional groups on the adsorbent surface (e.g., -OH, -COOH) can form hydrogen bonds with nitrogen and oxygen atoms in the dye molecule.
Adsorption Kinetics
Adsorption kinetics describe the rate at which the dye is removed from the solution, providing information on the rate-limiting step and the overall efficiency of the process.
The experimental data are typically fitted to kinetic models, most commonly the pseudo-first-order and pseudo-second-order models.
-
Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available active sites.
-
Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. A good fit to this model, which is common for dye adsorption, suggests that the adsorption process is likely controlled by chemisorption.
The overall adsorption process can be controlled by several steps, including bulk diffusion, film diffusion (movement of the dye from the bulk solution to the adsorbent's external surface), and intraparticle diffusion (movement of the dye within the pores of the adsorbent).
Caption: Generalized experimental workflow for kinetic and equilibrium studies.
Adsorption Isotherms
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. They are crucial for determining the maximum adsorption capacity of an adsorbent.
-
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often used to calculate the maximum monolayer adsorption capacity (qₘ).
-
Freundlich Isotherm: This is an empirical model that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.
The suitability of each model is determined by comparing the correlation coefficients (R²) obtained from fitting the experimental data.
Caption: Logical relationships in kinetic and isotherm modeling of adsorption.
Thermodynamic Parameters
Thermodynamic studies are essential to determine the spontaneity and nature of the adsorption process. Key parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).
-
Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically favorable.
-
Enthalpy (ΔH°): A positive ΔH° signifies an endothermic process, where adsorption is favored at higher temperatures. A negative ΔH° indicates an exothermic process, favored at lower temperatures.
-
Entropy (ΔS°): A positive ΔS° reflects an increase in the randomness at the solid-solution interface during the adsorption process.
These parameters provide a complete picture of the energy changes and feasibility of the adsorption of AY-99.
Experimental Data and Protocols
While specific published data on this compound is scarce, the following tables summarize typical quantitative parameters observed for the adsorption of other closely related acid yellow dyes on various adsorbents. This data is illustrative of the expected performance.
Table 2: Illustrative Adsorption Isotherm Parameters for Various Acid Yellow Dyes
| Dye | Adsorbent | Isotherm Model | qₘ (mg/g) | R² | Ref |
|---|---|---|---|---|---|
| Acid Yellow 11 | Pisum Sativum Peels AC | Langmuir | 515.46 | 0.992 | |
| Acid Yellow 36 | Sawdust Carbon | Langmuir | 183.8 | - | |
| Acid Yellow 36 | Rice Husk Carbon | Langmuir | 86.9 | - | |
| Acid Yellow 23 | Flamboyant Pods AC | Vieth–Sladek | 643.04 | - |
| Acid Yellow 17 | Activated Rice Husk | Langmuir | - | - | |
AC: Activated Carbon
Table 3: Illustrative Adsorption Kinetic & Thermodynamic Parameters for Acid Yellow Dyes
| Dye | Adsorbent | Kinetic Model | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Ref |
|---|---|---|---|---|---|---|
| Acid Yellow 17 | Açaí Bunch AC | Pseudo-Second-Order | - | - | - |
| Acid Yellow 36 | Sawdust/Rice Husk AC | Pseudo-First-Order | -2.65 to -7.27 | -29.9 | 91.29 | |
Standard Experimental Protocol: Batch Adsorption Study
The following protocol outlines a standard methodology for investigating the adsorption of AY-99.
-
Preparation of Materials:
-
Adsorbent: The chosen adsorbent (e.g., activated carbon) is washed with deionized water to remove impurities, dried in an oven (typically at 105-110°C) to a constant weight, and stored in a desiccator.
-
Dye Solution: A stock solution of AY-99 (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of dye powder in deionized water. Experimental solutions of desired concentrations are prepared by diluting the stock solution.
-
-
Batch Adsorption Experiment:
-
A fixed mass of the adsorbent (e.g., 0.1 g) is added to a series of flasks containing a fixed volume (e.g., 100 mL) of AY-99 solution with a known initial concentration.
-
The pH of the solutions is adjusted to the desired value using dilute HCl or NaOH.
-
The flasks are sealed and agitated in a thermostatic shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time until equilibrium is reached.
-
-
Analysis:
-
After agitation, the solution is filtered or centrifuged to separate the adsorbent.
-
The residual concentration of AY-99 in the supernatant is determined using a UV-Visible spectrophotometer at the dye's maximum absorbance wavelength (λₘₐₓ).
-
The amount of dye adsorbed at equilibrium (qₑ, in mg/g) is calculated using the mass balance equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
-
Data Modeling:
-
For kinetic studies, samples are withdrawn at various time intervals.
-
For isotherm studies, the initial dye concentration is varied while keeping other parameters constant.
-
The collected data (qₑ and Cₑ) are then fitted to the kinetic and isotherm models described above to determine the relevant parameters.
-
Conclusion
The adsorption of this compound is a complex process governed by multiple mechanisms. The primary driving force is the pH-dependent electrostatic attraction between the anionic dye and a positively charged adsorbent surface at acidic pH. Other interactions, including hydrogen bonding and π-π stacking, may also contribute to the overall removal. The adsorption process for similar acid dyes is often spontaneous, can be endothermic or exothermic, and is typically well-described by the pseudo-second-order kinetic model and the Langmuir or Freundlich isotherm models. This comprehensive understanding of the underlying mechanisms is paramount for researchers and engineers in developing robust and efficient adsorption-based systems for the remediation of wastewater contaminated with this and other anionic dyes.
References
C.I. Acid Yellow 99: An Uncharted Territory in Cellular Fluorescence Imaging
Despite its classification by some suppliers as a fluorescent dye, an in-depth review of scientific literature reveals a significant absence of C.I. Acid Yellow 99 as a validated fluorescent probe in the field of cell biology. While possessing the general characteristics of an acidic azo dye, crucial data regarding its photophysical properties, biocompatibility, and specific applications in cellular imaging are not documented in publicly available research. This technical overview aims to summarize the known characteristics of this compound and highlight the current void in knowledge regarding its potential use by researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is recognized as a monoazo dye.[1] Its fundamental properties are outlined in the table below.
| Property | Value | Reference |
| C.I. Name | Acid Yellow 99 | [1] |
| C.I. Number | 13900 | [1] |
| CAS Number | 10343-58-5 | [2] |
| Molecular Formula | C₁₆H₁₅CrN₄NaO₈S | [2] |
| Appearance | Yellow Powder | |
| Solubility | Soluble in water |
The Fluorescence Question: A Lack of Evidence
While commercial listings may categorize this compound as a "fluorescent dye," this classification appears to be based on its general chemical class rather than on specific, validated performance as a fluorescent probe in a biological context. Rigorous scientific investigation into its key fluorescence parameters is conspicuously absent from the literature. Essential data for any aspiring fluorescent probe, including:
-
Excitation and Emission Spectra: The specific wavelengths at which the molecule absorbs and emits light are unknown, making it impossible to select appropriate filter sets for fluorescence microscopy.
-
Quantum Yield: This measure of the efficiency of fluorescence emission has not been reported.
-
Molar Extinction Coefficient: The molecule's ability to absorb light at a given wavelength is a critical but uncharacterized parameter.
-
Photostability: Its resistance to photobleaching under microscopic illumination is undetermined.
-
Environmental Sensitivity: How factors such as pH, polarity, and binding to cellular components affect its fluorescent properties is uninvestigated.
Biocompatibility and Cellular Uptake: An Unexplored Frontier
For any compound to be a viable tool in cell biology, its interaction with living cells must be understood. There is currently no published data on the cytotoxicity or biocompatibility of this compound in any cell line. The mechanisms by which it might be taken up by cells, and its subsequent intracellular localization, remain entirely speculative.
Experimental Protocols: A Blank Slate
The absence of foundational research into the fluorescence and biological properties of this compound means that no established protocols for its use in cell biology exist. Key experimental procedures that would need to be developed and validated include:
-
Staining Protocols: Optimal dye concentration, incubation time, and buffer conditions for staining live or fixed cells are unknown.
-
Fixation and Permeabilization Compatibility: Whether the dye is compatible with common fixation and permeabilization methods has not been tested.
-
Colocalization Studies: Its suitability for multi-color imaging with other fluorescent probes has not been explored.
Signaling Pathways and Logical Relationships: A Hypothetical Workflow
Given the lack of application of this compound as a fluorescent probe, any depiction of its use in studying signaling pathways would be purely theoretical. However, a generalized workflow for evaluating a potential new fluorescent probe can be visualized.
Conclusion
While this compound is a known entity in the world of industrial dyes, it remains a non-entity in the practical realm of cell biology and fluorescence microscopy. The foundational scientific work required to validate it as a useful fluorescent probe has not been performed. Researchers seeking fluorescent tools for cellular imaging are advised to rely on well-characterized and validated probes for which extensive data and established protocols are readily available. The potential of this compound in this field, if any, is yet to be discovered.
References
C.I. Acid Yellow 99: A Technical Guide to Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of C.I. Acid Yellow 99 (CAS No. 10343-58-5), a monoazo acid dye. Due to the limited availability of specific quantitative solubility data in public literature, this document consolidates qualitative information and presents a detailed experimental framework for its quantitative determination in various solvents. This guide is intended to support research, development, and quality control activities where precise solubility information is critical.
Introduction to this compound
This compound is a synthetic dye belonging to the acid dye class, characterized by its anionic nature.[1] These dyes are typically applied to substrates such as wool, silk, polyamide, and leather from an acidic dyebath.[2] The molecule's structure, which includes sulfonic acid groups, facilitates its solubility in aqueous media. The dye is noted for its use in dyeing textiles, leather, paper, and inks, and also in the preparation of solvent dyes.[2]
Qualitative Solubility Profile
While precise quantitative data is scarce, a qualitative understanding of this compound's solubility can be derived from various sources. The dye is consistently reported to be soluble in water. This is a key characteristic of acid dyes, enabling their application in aqueous dyeing processes.
The dye is also described as being soluble in strong sulfuric acid, resulting in a brown colored solution. Its application in the formulation of solvent dyes suggests a degree of solubility in certain organic solvents. Although direct data for Acid Yellow 99 is limited, a closely related dye, C.I. Solvent Yellow 19, which shares a similar core structure, is reported to be insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. This suggests that this compound may also exhibit solubility in polar organic solvents.
Table 1: Summary of Qualitative Solubility of this compound
| Solvent Class | Specific Solvent | Reported Solubility |
| Aqueous | Water | Soluble |
| Strong Acid | Concentrated Sulfuric Acid | Soluble (forms a brown solution) |
| Organic Solvents | Ethanol, Acetone, Chloroform (inferred) | Likely soluble to some extent |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and actionable solubility data, a standardized experimental protocol is necessary. The following gravimetric method is a reliable approach for determining the solubility of this compound in various solvents at a specified temperature.
Objective: To quantitatively determine the saturation solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., deionized water, ethanol, methanol, acetone, dimethylformamide) of analytical grade
-
Glass vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Volumetric flasks
-
Syringe filters (solvent-compatible, 0.45 µm pore size)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.
-
Accurately pipette a known volume of the selected solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that solubility equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the settling of undissolved dye particles.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter. This step is crucial to remove any undissolved solids.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry volumetric flask.
-
Transfer the filtered saturated solution into the pre-weighed flask and record the exact volume.
-
Place the flask in a drying oven at a temperature sufficient to evaporate the solvent without causing thermal decomposition of the dye (e.g., 60-80°C). A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.
-
Weigh the flask containing the dried dye residue.
-
Repeat the drying and weighing cycles until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight.
-
The solubility (S) can be expressed in grams per liter (g/L) using the following formula:
S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))
-
Safety Precautions:
-
Always work in a well-ventilated laboratory or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used in the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the gravimetric determination of this compound solubility.
This structured approach will enable researchers and professionals to generate reliable and reproducible solubility data for this compound, facilitating its effective use in various applications and ensuring product quality and performance.
References
An In-depth Technical Guide to the Safety and Handling of C.I. Acid Yellow 99 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for C.I. Acid Yellow 99 (CAS No. 10343-58-5) to ensure a safe laboratory environment. The following sections detail the hazards, protective measures, emergency procedures, and proper management of this chemical.
Chemical Identification and Properties
This compound is a synthetic azo dye.[1] It is a dark yellow to brown fine powder that is soluble in water.[2][3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value/Recommendation | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 10343-58-5 | |
| Synonyms | Acid Yellow GR, C.I. 13900 | |
| Molecular Formula | C16H13N4NaO8S.Cr | |
| Molecular Weight | 496.34 g/mol | |
| Appearance | Dark-Yellow Solid, Fine Powder | |
| Solubility | Soluble in Water | |
| pH | 6.0 - 7.5 (1% solution) | |
| Melting Point | 230°C (Approx.) | |
| Stability | Stable under normal temperatures and pressures. |
Hazard Identification and Toxicological Summary
The toxicological properties of this compound have not been fully investigated. However, it may cause irritation to the eyes, skin, and respiratory tract. Ingestion may lead to irritation of the digestive tract. It is important to note that this compound contains chromium (VI), which is listed as a known carcinogen by the National Toxicology Program (NTP) and a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).
Table 2: Hazard Identification
| Hazard | Description | Source(s) |
| Eye Irritation | May cause eye irritation. | |
| Skin Irritation | May cause skin irritation. | |
| Inhalation | May cause respiratory tract irritation. | |
| Ingestion | May cause irritation of the digestive tract. | |
| Chronic Effects | Contains Chromium (VI) compounds, which are known carcinogens. |
Personal Protective Equipment (PPE)
To ensure safe handling, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE | Specification | Source(s) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Wear appropriate clothing to prevent skin exposure. | |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. |
Experimental Protocols
Safe Handling of Powdered this compound
This protocol outlines the steps for safely weighing and preparing a solution of this compound.
Preparation:
-
Conduct all work inside a chemical fume hood.
-
Ensure the work area is clean and free of incompatible materials.
Weighing:
-
Tare a suitable container on an analytical balance.
-
Carefully weigh the desired amount of this compound powder, avoiding dust generation. Use a spatula and handle the powder gently.
Dissolving:
-
Add the powder to the desired solvent (e.g., deionized water) in a volumetric flask or beaker.
-
Due to its water solubility, it should dissolve readily. Use a magnetic stirrer if necessary to ensure complete dissolution.
Storage:
-
Transfer the solution to a clearly labeled, sealed container.
-
The label should include the chemical name, concentration, date of preparation, and appropriate hazard warnings.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
References
- 1. CAS 10343-58-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Acid Yellow Dyes GR(AciD Yellow 99) at Best Price in Ankleshwar - Manufacturer,Supplier,Exporter [mayurdyes.com]
- 3. ACID YELLOW 99 | 10343-58-5 [amp.chemicalbook.com]
- 4. colorantsgroup.com [colorantsgroup.com]
- 5. Acid Yellow 99 (C.I. 13900) | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes and Protocols for C.I. Acid Yellow 99 as a Biological Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 99 is a synthetic organic acid dye belonging to the azo class.[1] While primarily utilized in the textile and leather industries for its vibrant yellow hue and good fastness properties, its anionic nature suggests its potential as a biological stain for microscopic applications.[1][2][3] Acid dyes, being negatively charged, are employed in histology to stain positively charged (acidophilic) tissue components such as the cytoplasm, muscle fibers, and collagen.[4] The staining mechanism is primarily based on electrostatic interactions between the anionic dye molecules and the cationic sites within the tissue.
This document provides a detailed, generalized protocol for the preparation and application of this compound as a biological stain, based on the established principles of acid dye staining. As there is limited published data on its specific use in biological applications, the following protocols and expected results should be considered a starting point for further optimization.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value/Description | Reference |
| C.I. Name | Acid Yellow 99 | |
| C.I. Number | 13900 | |
| CAS Number | 10343-58-5 | |
| Molecular Formula | C16H13N4NaO8S | |
| Molecular Weight | 444.35 g/mol | |
| Appearance | Yellow powder | |
| Class | Azo, Metal Complex | |
| Solubility | Soluble in water. |
Principle of Staining
In histological staining, the interaction between a dye and tissue components is governed by chemical and physical principles. Acid dyes, such as this compound, are anionic, carrying a net negative charge. In an acidic solution, tissue proteins become protonated, exposing positively charged amino groups. These cationic sites then electrostatically attract the anionic dye molecules, resulting in the staining of acidophilic structures. The intensity and specificity of the staining can be modulated by factors such as the pH of the staining solution, dye concentration, and staining duration.
A diagram illustrating the general principle of acid dye staining is provided below.
Caption: General principle of acid dye staining.
Experimental Protocols
The following are generalized protocols for the preparation of this compound staining solutions and a standard staining procedure for paraffin-embedded tissue sections. These protocols are based on common practices for acid dyes and may require optimization for specific tissues and applications.
Preparation of Staining Solutions
1. Stock Solution (1% w/v):
-
Accurately weigh 1.0 g of this compound powder.
-
Dissolve the powder in 100 mL of distilled water in a clean glass beaker.
-
Use a magnetic stirrer to ensure the dye is completely dissolved. Gentle heating may be applied if necessary.
-
Filter the solution using Whatman No. 1 filter paper to remove any undissolved particles.
-
Store the stock solution in a labeled, airtight, and light-protected container at room temperature.
2. Working Solution (0.1% - 0.5% w/v):
-
Dilute the 1% stock solution with distilled water to the desired working concentration. For example, to make a 0.2% solution, mix 20 mL of the stock solution with 80 mL of distilled water.
-
To enhance staining, the pH of the working solution can be lowered by adding a few drops of glacial acetic acid (e.g., 0.5% - 1.0%). The final pH should be verified with a pH meter.
Staining Protocol for Paraffin-Embedded Sections
The following workflow outlines the key steps for staining paraffin-embedded tissue sections with this compound.
Caption: Experimental workflow for staining.
Detailed Steps:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Staining:
-
Immerse the slides in the this compound working solution for 1-5 minutes. The optimal staining time should be determined empirically.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
For improved differentiation, a very brief rinse in a weak acetic acid solution (e.g., 0.2% acetic acid) can be performed.
-
-
Dehydration:
-
Dehydrate the sections through a graded series of ethanol:
-
95% Ethanol: 10 dips.
-
100% Ethanol: 2 changes, 2 minutes each.
-
-
-
Clearing:
-
Clear the slides in xylene or a suitable xylene substitute: 2 changes, 2 minutes each.
-
-
Mounting:
-
Apply a coverslip using a compatible mounting medium.
-
Expected Results and Interpretation
-
Cytoplasm, muscle fibers, collagen, and erythrocytes: Expected to stain in varying shades of yellow.
-
Nuclei: Should remain unstained or be counterstained with a suitable nuclear stain (e.g., hematoxylin) in a contrasting color (blue/purple).
The intensity of the yellow staining will depend on the concentration of the dye, the duration of the staining, the pH of the solution, and the nature of the tissue component.
Safety and Handling
This compound should be handled with care in a laboratory setting. Standard safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood.
-
Store the dye in a cool, dry place away from direct sunlight.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Concluding Remarks
This compound presents a potential alternative as a yellow counterstain in various histological applications. Its properties as an acid dye make it suitable for staining acidophilic tissue components. The provided protocols offer a foundational methodology for researchers to explore its utility as a biological stain. Further optimization of dye concentration, pH, and staining times will be necessary to achieve optimal results for specific research needs.
References
Application Notes and Protocols for the Histological Staining of Collagen Fibers
A Note on C.I. Acid Yellow 99: Initial searches for established histological protocols for the specific staining of collagen fibers using this compound (CAS 10343-58-5) did not yield established applications for this purpose in the scientific literature. This compound is primarily documented as an industrial dye.[1][2] Therefore, this document provides detailed application notes and protocols for a classic and widely-used histological method that employs a yellow dye component for the differential staining of collagen: the Van Gieson stain.
Van Gieson Stain for Collagen Fibers
Introduction and Principles
The Van Gieson stain is a widely used histological technique for differentiating collagen from other connective tissues, such as muscle and cytoplasm.[3] It is a mixture of two acidic dyes, picric acid and acid fuchsin, which provides a sharp and vibrant contrast.[3][4] The differential staining is based on the molecular size and affinity of the dyes for different tissue components in a highly acidic environment provided by the picric acid.
The smaller picric acid molecules rapidly penetrate all tissues, staining cytoplasmic elements, muscle, and red blood cells yellow. In contrast, the larger acid fuchsin molecules are selectively taken up by the more porous collagen fibers, displacing the picric acid and staining the collagen a brilliant red or pink. The result is a striking visual differentiation: red/pink collagen against a yellow background, with nuclei typically stained blue-black by a preceding hematoxylin stain.
Applications in Research and Drug Development
The Van Gieson stain is invaluable for both routine histology and specialized pathological assessment. Its applications include:
-
Fibrosis Assessment: It is extensively used to visualize and assess the extent of fibrosis (the excessive accumulation of collagen) in various organs, including the liver, kidneys, and lungs, which is critical in studying disease progression and the efficacy of anti-fibrotic therapies.
-
Tumor Pathology: The stain helps differentiate tumors arising from smooth muscle and those rich in collagen, aiding in diagnosis.
-
Connective Tissue Studies: It is a fundamental tool for researchers studying the structure and organization of connective tissue in both normal and pathological states.
Limitations
Despite its utility, the Van Gieson stain has some limitations:
-
It may not effectively stain very fine or immature collagen fibrils, potentially leading to an underestimation of total collagen content.
-
The red stain from acid fuchsin can fade over time, especially if sections are not properly stored or were exposed to alkaline conditions.
-
The acidic nature of the Van Gieson solution can weaken the staining of nuclei by some types of hematoxylin; therefore, an acid-resistant iron hematoxylin (like Weigert's) is recommended for optimal results.
Quantitative Data and Reagent Preparation
The key to successful Van Gieson staining lies in the correct preparation and application of the staining solutions.
| Reagent | Component | Quantity | Notes |
| Weigert's Iron Hematoxylin (Working Solution) | Solution A: 1% Hematoxylin in 95% Ethanol | Equal Parts | Mix just before use. The working solution is typically stable for a few days. |
| Solution B: 4% Ferric Chloride in distilled water with 1% HCl | Equal Parts | ||
| Van Gieson's Staining Solution | Saturated Aqueous Picric Acid (approx. 1.2%) | 100 mL | |
| 1% Aqueous Acid Fuchsin | 5 - 15 mL | The amount of acid fuchsin can be adjusted to modify staining intensity. |
| Parameter | Value/Range | Purpose |
| Fixation | 10% Neutral Buffered Formalin | To preserve tissue structure. |
| Section Thickness | 5-6 µm | Optimal for dye penetration and visualization. |
| Nuclear Staining Time | 5 - 10 minutes | To achieve crisp, dark nuclear staining. |
| Van Gieson Staining Time | 1 - 5 minutes | Sufficient time for differential staining. |
| Differentiation | 95% Ethanol | To remove excess stain. This step must be rapid to avoid destaining the collagen. |
Experimental Protocols
Protocol 1: Van Gieson Staining of Paraffin-Embedded Sections
This protocol outlines the standard procedure for staining collagen fibers in formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
Weigert's Iron Hematoxylin (Solutions A and B)
-
Van Gieson's Staining Solution
-
1% Hydrochloric Acid in 70% Ethanol (Acid Alcohol)
-
Xylene
-
Graded Alcohols (100%, 95%)
-
Distilled Water
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse well in running tap water, then in distilled water.
-
-
Nuclear Staining:
-
Prepare fresh Weigert's working hematoxylin solution by mixing equal parts of Solution A and Solution B.
-
Immerse slides in the working hematoxylin solution for 5-10 minutes.
-
Wash in running tap water for 5 minutes.
-
Differentiate briefly (a few seconds) in 1% acid alcohol.
-
Wash again in running tap water until the water runs clear and sections appear blue.
-
-
Collagen and Cytoplasm Staining:
-
Immerse slides in Van Gieson's staining solution for 1-5 minutes.
-
-
Dehydration and Mounting:
-
Transfer slides directly to 95% ethanol for rapid differentiation (a few seconds). Do not rinse with water as acid fuchsin is water-soluble.
-
Continue dehydration with two changes of 100% ethanol.
-
Clear the sections with two changes of xylene for 3 minutes each.
-
Mount the coverslip with a resinous mounting medium.
-
Expected Results:
-
Collagen: Bright Red / Pink
-
Muscle, Cytoplasm, Red Blood Cells: Yellow
-
Nuclei: Blue-Black / Black
Visualizations
References
Application Notes: C.I. Acid Yellow 99 as a Histological Counterstain
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 99 (C.I. 13900) is a synthetic, water-soluble anionic dye belonging to the azo class.[1][2] While primarily utilized in the textile, leather, and paper industries for its vibrant yellow hue and good fastness properties, its application can be extended to histology as a counterstain.[1][3] In histological staining, counterstains provide essential contrast to the primary stain, allowing for the clear differentiation of various tissue components and cellular structures.
Acid dyes, being negatively charged, are used to stain basic (acidophilic) tissue components such as cytoplasm, muscle, and collagen.[4] this compound, as an acid dye, is theoretically suitable for this purpose. Although not widely documented in standard histological literature, it can be employed as a substitute for other yellow counterstains like Metanil Yellow or Orange G in various polychromatic staining techniques, most notably in variants of Masson's Trichrome stain. These methods are crucial in preclinical and toxicologic pathology for assessing fibrosis, cirrhosis, and other pathological changes in tissue architecture.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below for reference in reagent preparation and safety considerations.
| Property | Value | Reference |
| C.I. Name | Acid Yellow 99 | |
| C.I. Number | 13900 | |
| CAS Number | 10343-58-5 | |
| Molecular Formula | C₁₆H₁₃N₄NaO₈S | |
| Molecular Weight | 444.35 g/mol | |
| Appearance | Yellow to brown powder | |
| Solubility | Soluble in water | |
| Synonyms | Acid Yellow GR, Acid Yellow GRN, Acid Yellow 3KM |
Principles of Use in Trichrome Staining
Trichrome staining methods are invaluable for differentiating collagen from other tissues like muscle and cytoplasm. The technique relies on the sequential application of different anionic dyes of varying molecular weights in an acidic solution. The principle involves a competition between the dyes for binding sites on tissue components.
A polyacid, such as phosphomolybdic or phosphotungstic acid, is used as a differentiating agent. It is believed to act as a "colorless dye," displacing the initial red plasma stain (e.g., Biebrich Scarlet) from the more porous collagen fibers while the denser cytoplasm and muscle retain it. A subsequent counterstain (traditionally Aniline Blue or Light Green) then binds to the collagen.
In variants where collagen is stained blue/green and cytoplasm is counterstained yellow, a low molecular weight yellow dye can be applied. It effectively stains erythrocytes and provides a contrasting background to the stained nuclei and collagen, enhancing overall detail.
Experimental Protocols
The following protocol is a modification of Masson's Trichrome, adapted to utilize a yellow counterstain like this compound for cytoplasm and muscle. As specific literature for this compound in histology is sparse, this protocol is based on established methods for similar yellow dyes, such as Metanil Yellow. Optimization of staining times and concentrations is highly recommended.
Preparation of Staining Solutions
It is crucial to handle all chemical reagents according to their Safety Data Sheets (SDS) in a well-ventilated area.
| Solution | Reagent | Amount | Instructions |
| Bouin's Fluid | Saturated Aqueous Picric Acid | 75 mL | Mix components thoroughly. Store at room temperature. |
| Formaldehyde, 37-40% | 25 mL | ||
| Glacial Acetic Acid | 5 mL | ||
| Weigert's Iron Hematoxylin | Solution A: | Mix equal parts of Solution A and B immediately before use. This working solution is stable for only a few days. | |
| Hematoxylin | 1 g | ||
| 95% Ethanol | 100 mL | ||
| Solution B: | |||
| Ferric Chloride, 29% Aqueous | 4 mL | ||
| Distilled Water | 95 mL | ||
| Hydrochloric Acid, Concentrated | 1 mL | ||
| Biebrich Scarlet-Acid Fuchsin | Biebrich Scarlet, 1% Aqueous | 90 mL | Mix components thoroughly. |
| Acid Fuchsin, 1% Aqueous | 10 mL | ||
| Glacial Acetic Acid | 1 mL | ||
| Phosphomolybdic/Phosphotungstic Acid | Phosphomolybdic Acid | 5 g | Dissolve in distilled water. |
| Phosphotungstic Acid | 5 g | ||
| Distilled Water | 200 mL | ||
| Aniline Blue Solution | Aniline Blue | 2.5 g | Dissolve Aniline Blue in water, then add acetic acid. |
| Glacial Acetic Acid | 2 mL | ||
| Distilled Water | 100 mL | ||
| This compound Counterstain | This compound Powder | 0.2 g | Dissolve powder in water, then add acetic acid. Concentration may require optimization (range 0.1-0.5%). |
| Distilled Water | 100 mL | ||
| Glacial Acetic Acid | 0.2 mL | ||
| 1% Acetic Acid Rinse | Glacial Acetic Acid | 1 mL | Add acid to water. |
| Distilled Water | 99 mL |
Staining Workflow for Paraffin Sections
The following diagram outlines the general workflow for the staining procedure.
Detailed Staining Procedure (Yellow Cytoplasm Variant)
This procedure stains collagen red and cytoplasm/muscle yellow.
-
Deparaffinize and Rehydrate: Take paraffin-embedded sections (4-5 µm) through xylene and graded alcohols to distilled water.
-
Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.
-
Wash: Wash well in running tap water for 5-10 minutes until the water runs clear.
-
Collagen Staining: Place slides into a 1% aqueous solution of Acid Fuchsin for 5 minutes.
-
Rinse: Rinse briefly with distilled water.
-
Differentiation: Place into Phosphomolybdic/Phosphotungstic acid solution for 5-10 minutes. This step removes the Acid Fuchsin from the cytoplasm but not the collagen.
-
Counterstaining: Without rinsing, transfer slides directly into the This compound counterstain solution for 5 minutes.
-
Acid Rinse: Place slides into 1% Acetic Acid solution for 2-5 minutes.
-
Dehydration: Dehydrate rapidly through 95% and absolute alcohols.
-
Clearing: Clear in two to three changes of xylene.
-
Mounting: Mount with a permanent resinous mounting medium.
Expected Results
-
Collagen: Red
-
Nuclei: Black/Dark Blue
-
Cytoplasm, Muscle, Erythrocytes: Yellow
Conclusion
References
- 1. Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.fit.edu [research.fit.edu]
- 3. specialchem.com [specialchem.com]
- 4. stainsfile.com [stainsfile.com]
C.I. Acid Yellow 99: Not A Documented Fluorophore for Microscopy
A comprehensive review of scientific literature and supplier data reveals no evidence to support the use of C.I. Acid Yellow 99 (C.I. 13900) as a fluorescent probe in microscopy protocols. This substance is consistently identified as a monoazo metal-complex dye, primarily utilized for coloring textiles, leather, and paper.[1] Its chemical structure, a chromium complex of an azo dye, is not typically associated with the strong fluorescence necessary for cellular imaging applications.
While some azo dyes can be rendered fluorescent through specific chemical modifications, such as complexation with boron, this compound does not fall into this category. The available literature on metal-complex azo dyes focuses on their absorption and colorimetric properties for industrial dyeing, rather than fluorescence emission.[2][3] Searches for its spectral properties have yielded no data on fluorescence excitation or emission maxima, quantum yield, or any other relevant photophysical parameters required for fluorescence microscopy.
Therefore, the creation of detailed application notes, quantitative data tables, and specific protocols for the use of this compound in fluorescence microscopy is not feasible based on current scientific knowledge. Researchers, scientists, and drug development professionals should not consider this compound as a viable fluorescent stain or probe for their work.
Hypothetical General Staining Protocol
For researchers interested in a general histological staining procedure using a yellow acid dye, the following hypothetical protocol is provided as a basic framework. This is not specific to this compound and its utility for fluorescence would need to be experimentally determined.
I. General Staining Solution Preparation and Application
This section outlines a generalized, hypothetical protocol for the preparation and application of a generic yellow staining solution for histology.
Table 1: Key Parameters for a Hypothetical Yellow Staining Solution
| Parameter | Range/Type | Purpose |
| Dye Concentration | 0.1% - 1.0% (w/v) | To achieve desired staining intensity. |
| Solvent | Distilled Water, 70-95% Ethanol | To dissolve the dye and facilitate tissue penetration. |
| pH | 2.5 - 7.0 | To alter tissue and dye charges, influencing staining specificity. |
| Mordant (e.g., Acetic Acid) | 0.5% - 1.0% | To enhance the binding of the dye to tissue components. |
| Staining Time | 1 - 10 minutes | To allow for sufficient dye uptake by the tissue. |
| Differentiation | Acid Alcohol (e.g., 0.5% HCl in 70% Ethanol) | To remove excess stain and improve contrast. |
II. Experimental Protocols
The following are generalized, hypothetical protocols for the preparation and application of a yellow staining solution.
A. Preparation of a 1% Stock Staining Solution
-
Weighing: Accurately weigh 1.0 g of the yellow dye powder.
-
Dissolving: In a clean glass beaker, dissolve the dye powder in 100 mL of the chosen solvent (e.g., distilled water or 70% ethanol). Use a magnetic stirrer for complete dissolution.
-
Filtration: Filter the solution through Whatman No. 1 filter paper to remove any undissolved particles.
-
Storage: Store the stock solution in a labeled, airtight, and light-protected container at room temperature.
B. Preparation of a Working Staining Solution
-
Dilution: Dilute the 1% stock solution with the appropriate solvent to the desired working concentration (e.g., for a 0.2% solution, mix 20 mL of stock with 80 mL of solvent).
-
Acidification (Optional): If an acidic stain is required, add a small amount of a weak acid, such as 0.5% - 1.0% glacial acetic acid, and mix well. The final pH should be verified with a pH meter.
C. Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Staining: Immerse slides in the working yellow staining solution for 1-5 minutes (time to be optimized).
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation (Optional): If the staining is too intense, dip the slides briefly (1-3 seconds) in acid alcohol (e.g., 0.5% HCl in 70% ethanol). Immediately rinse thoroughly in running tap water to stop the differentiation process.
-
Counterstaining (Optional): If the yellow stain is intended as a primary stain, a counterstain (e.g., Hematoxylin for nuclei) can be applied at this stage following standard protocols.
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 3 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
Mount with a xylene-based mounting medium.
-
Caption: General workflow for preparing and using a histological stain.
References
Investigational Application Notes for Live-Cell Imaging with C.I. Acid Yellow 99
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
C.I. Acid Yellow 99 is a monoazo dye traditionally used in the textile and leather industries.[1][2] While its application in biological research is not well-documented, its classification by some suppliers as a fluorescent dye suggests potential for use in live-cell imaging.[3] These notes provide a hypothetical framework for researchers and drug development professionals interested in exploring the utility of this compound as a novel fluorescent probe for visualizing cellular structures and processes in living cells.
Disclaimer: The use of this compound for live-cell imaging is not an established or validated technique. The protocols and information provided below are intended for investigational purposes only and are based on general principles of live-cell fluorescence microscopy.[4][5] Researchers should be aware that, as an azo dye, this compound may exhibit cytotoxic or genotoxic effects, and thorough validation is essential before experimental use.
Material Properties
A summary of the known properties of this compound is presented below. The fluorescence characteristics in a cellular environment have not been reported and would need to be determined empirically.
| Property | Value | Reference |
| C.I. Name | Acid Yellow 99 | |
| C.I. Number | 13900 | |
| CAS Number | 10343-58-5 | |
| Molecular Formula | C₁₆H₁₅CrN₄NaO₈S | |
| Molecular Weight | 496.35 g/mol | |
| Appearance | Yellow Powder | |
| Solubility | Soluble in water | |
| Chemical Class | Monoazo |
Proposed Experimental Protocols
The following protocols are suggested starting points for the investigation of this compound in live-cell imaging. Optimization of dye concentration, incubation time, and imaging parameters will be critical for successful application.
Protocol 1: Determination of Optimal Staining Concentration and Incubation Time
This experiment is designed to identify the concentration and incubation time of this compound that provides adequate signal-to-noise for imaging with minimal impact on cell viability.
Materials:
-
This compound
-
Live cells in culture (e.g., HeLa, A549, or a cell line relevant to the research)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (excitation/emission to be determined)
-
96-well, clear-bottom imaging plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in sterile water or PBS. Further dilutions should be made in complete cell culture medium.
-
Staining:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve final concentrations ranging from 100 nM to 100 µM.
-
Remove the culture medium from the cells and replace it with the dye-containing medium.
-
Incubate the cells at 37°C and 5% CO₂ for various time points (e.g., 15 min, 30 min, 1 hour, 2 hours).
-
-
Washing:
-
After incubation, gently aspirate the dye-containing medium.
-
Wash the cells twice with pre-warmed PBS or complete culture medium to remove unbound dye.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Imaging:
-
Image the cells using a fluorescence microscope. Since the optimal excitation and emission wavelengths are unknown, it is recommended to test a range of standard filter sets (e.g., DAPI, FITC, TRITC). A study on a similar azo dye, Acid Yellow 17, showed absorption peaks around 224, 254, and 400 nm, with emission peaks at 295, 306, 412, and 437 nm. This may serve as a starting point.
-
Acquire images for each concentration and time point.
-
-
Analysis: Evaluate the images for staining intensity, subcellular localization (if any), and signs of phototoxicity (e.g., cell rounding, blebbing).
Protocol 2: Cytotoxicity Assessment
It is crucial to determine the potential toxicity of this compound to the cells under investigation. An MTT assay or similar cell viability assay is recommended.
Materials:
-
This compound
-
Live cells in culture
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (as determined in Protocol 1) for a period relevant to the intended imaging experiments (e.g., 24 hours). Include untreated control wells.
-
Viability Assay:
-
Following treatment, perform an MTT assay according to the manufacturer's instructions.
-
Briefly, incubate the cells with MTT reagent, then solubilize the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Validation and Characterization
Before using this compound in specific biological assays, the following validation steps are recommended:
-
Spectral Characterization: Determine the excitation and emission spectra of the dye in a cellular environment using a spectrophotometer or a spectral imaging system.
-
Photostability Assessment: Evaluate the photostability of the dye under typical imaging conditions to understand the extent of photobleaching.
-
Co-localization Studies: If the dye appears to localize to specific organelles, perform co-localization experiments with known organelle markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) to confirm its subcellular distribution.
-
Functional Assays: Assess the impact of the dye on cellular functions relevant to the intended research, such as cell proliferation, migration, or specific signaling pathways.
Visualizations
Experimental Workflow
Caption: Proposed workflow for investigating this compound.
Hypothetical Signaling Pathway Investigation
Should this compound be found to localize to a specific cellular compartment, it could potentially be used to study signaling pathways associated with that compartment. For example, if it were to accumulate in lysosomes, it might be used to investigate pathways related to autophagy and lysosomal stress.
Caption: Hypothetical signaling pathway for investigation.
References
Application Notes and Protocols for Adsorption Isotherm Studies of C.I. Acid Yellow Dyes
Disclaimer: While the request specified C.I. Acid Yellow 99, a comprehensive literature search did not yield sufficient specific data for this particular dye. Therefore, these application notes and protocols are based on studies of other closely related C.I. Acid Yellow dyes, including Acid Yellow 11, 17, 23, 36, and 42. The methodologies and expected outcomes are representative of anionic acid dyes and can be adapted for the study of this compound.
Introduction
Acid dyes, a major class of synthetic colorants, are extensively used in the textile, leather, paper, and food industries. Their release into wastewater poses significant environmental challenges due to their color, persistence, and potential toxicity. Adsorption is a widely employed, effective, and economical method for the removal of these dyes from aqueous solutions.
This document provides detailed application notes and protocols for conducting adsorption isotherm studies of C.I. Acid Yellow dyes. These studies are crucial for evaluating the performance of different adsorbent materials and for understanding the equilibrium relationship between the dye concentration in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. The insights gained are vital for the design and optimization of wastewater treatment processes.
Key Concepts in Adsorption Isotherms
Adsorption isotherms describe how adsorbates (dye molecules) interact with adsorbent surfaces. The most commonly used isotherm models for dye adsorption are the Langmuir and Freundlich models.
-
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is characterized by a maximum adsorption capacity (q_m).
-
Freundlich Isotherm: This empirical model describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.
Experimental Protocols
This section outlines a general protocol for conducting batch adsorption isotherm studies for Acid Yellow dyes.
Materials and Reagents
-
C.I. Acid Yellow dye (e.g., Acid Yellow 99)
-
Adsorbent material (e.g., activated carbon, biochar, clay)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M) for pH adjustment
-
Sodium hydroxide (NaOH, 0.1 M) for pH adjustment
-
Glassware: Erlenmeyer flasks, beakers, volumetric flasks
-
Shaker (orbital or thermostatic)
-
pH meter
-
UV-Vis Spectrophotometer
-
Centrifuge or filtration apparatus
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1000 mg/L): Accurately weigh 1.0 g of C.I. Acid Yellow dye powder and dissolve it in a 1 L volumetric flask with deionized water.
-
Working Solutions: Prepare a series of working solutions with different initial concentrations (e.g., 10, 20, 50, 100, 150, 200 mg/L) by diluting the stock solution.
Batch Adsorption Experiments
-
Adsorbent Dosage: Accurately weigh a fixed amount of the adsorbent (e.g., 0.1 g) and add it to a series of Erlenmeyer flasks.
-
Dye Solution Addition: Add a fixed volume (e.g., 50 mL) of each working dye solution to the flasks containing the adsorbent.
-
pH Adjustment: Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH. The optimal pH for the adsorption of most acid dyes is typically in the acidic range (pH 2-6)[1][2][3][4].
-
Agitation: Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and a constant temperature (e.g., 25 °C) for a predetermined equilibrium time. The equilibrium time is determined from prior kinetic studies and is typically in the range of 30 to 200 minutes[1].
-
Separation: After reaching equilibrium, separate the adsorbent from the solution by centrifugation or filtration.
-
Analysis: Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λ_max) of the specific Acid Yellow dye.
-
Calculations: Calculate the amount of dye adsorbed at equilibrium (q_e, in mg/g) using the following equation:
q_e = (C_0 - C_e) * V / m
where:
-
C_0 is the initial dye concentration (mg/L)
-
C_e is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Data Analysis
Plot the equilibrium adsorption capacity (q_e) against the equilibrium dye concentration (C_e) to obtain the adsorption isotherm. Fit the experimental data to the Langmuir and Freundlich isotherm models to determine the isotherm parameters.
Data Presentation
The following tables summarize quantitative data from various studies on the adsorption of different Acid Yellow dyes.
Table 1: Adsorption Capacities of Various Adsorbents for Acid Yellow Dyes
| Adsorbent | C.I. Acid Yellow Dye | Maximum Adsorption Capacity (q_m, mg/g) | Reference |
| Pea Peels-Activated Carbon (PPAC) | Acid Yellow 11 | 515.46 | |
| Activated Carbon from Euterpe oleracea | Acid Yellow 17 | 100.2 | |
| Activated Rice Husk | Acid Yellow 17 | Not specified (94.34% removal) | |
| Chitin Flakes | Acid Yellow 23 | 24.2 - 27.9 | |
| Organobentonite/Alginate Hydrogel | Acid Yellow 23 | 30.97 (equivalent) | |
| Delonix regia Biochar-Sulphur | Acid Yellow 36 | 270.27 | |
| Calcined Layered Double Hydroxide | Acid Yellow 42 | 1266 | |
| Chitosan | Acid Yellow 73 | 197.38 |
Table 2: Typical Experimental Conditions for Acid Yellow Dye Adsorption Studies
| Parameter | Range of Values | References |
| Initial pH | 1.5 - 7.0 | |
| Adsorbent Dose (g/L) | 0.2 - 20 | |
| Initial Dye Concentration (mg/L) | 10 - 400 | |
| Contact Time (min) | 30 - 200 | |
| Temperature (°C) | 20 - 45 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for batch adsorption isotherm studies.
Adsorption Isotherm Model Selection Logic
References
Application Notes and Protocols for Kinetic and Thermodynamic Studies of C.I. Acid Yellow 99 Adsorption
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing kinetic and thermodynamic studies of C.I. Acid Yellow 99 adsorption. The included protocols are designed to be adaptable for various adsorbent materials.
Introduction
This compound is an anionic azo dye used in the textile and leather industries.[1] The release of this dye into wastewater poses environmental concerns, necessitating effective removal methods. Adsorption is a widely studied, efficient, and cost-effective technique for dye removal. Understanding the kinetics and thermodynamics of the adsorption process is crucial for optimizing conditions and designing effective adsorbent materials. Kinetic studies reveal the rate of adsorption, while thermodynamic studies provide insights into the spontaneity and nature of the adsorption process.
Core Concepts
Adsorption Kinetics: Describes the rate at which a substance (adsorbate) is removed from the liquid phase and accumulates on the surface of a solid (adsorbent). Common kinetic models include:
-
Pseudo-First-Order: Assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.
-
Pseudo-Second-Order: Assumes that the rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate.[2]
-
Intraparticle Diffusion: This model is used to identify the diffusion mechanism and rate-controlling steps.
Adsorption Isotherms: Describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the adsorbent at a constant temperature. Common isotherm models include:
-
Langmuir: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[3]
-
Freundlich: An empirical model that describes multilayer adsorption onto a heterogeneous surface.[3][4]
-
Temkin: Considers the effects of indirect adsorbate-adsorbate interactions on adsorption and suggests that the heat of adsorption of all molecules in the layer decreases linearly with coverage.
-
Dubinin-Radushkevich (D-R): An empirical model that does not assume a homogeneous surface or constant adsorption potential.
Thermodynamics of Adsorption: Determines the feasibility and nature of the adsorption process through thermodynamic parameters:
-
Gibbs Free Energy (ΔG°): Indicates the spontaneity of the adsorption process. A negative value signifies a spontaneous process.
-
Enthalpy (ΔH°): Indicates whether the process is endothermic (positive value) or exothermic (negative value).
-
Entropy (ΔS°): Represents the randomness at the solid-solution interface.
Data Presentation
Kinetic Model Parameters for Acid Yellow Dye Adsorption
| Adsorbent | Kinetic Model | qe (mg/g) | k1 (min⁻¹) | k2 (g/mg·min) | R² | Reference |
| DEDMA-sepiolite | Pseudo-second-order | - | - | - | 0.999 | |
| Natural sepiolite | Pseudo-second-order | - | - | - | 0.985 | |
| Activated Carbon | Pseudo-second-order | - | - | - | >0.99 | |
| Sindh Clay and Quartz | Pseudo-first-order | - | - | - | >0.9 |
Isotherm Model Parameters for Acid Yellow Dye Adsorption
| Adsorbent | Isotherm Model | q_max (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)¹/ⁿ) | n | R² | Reference |
| DEDMA-sepiolite | Langmuir | 3.43 x 10⁻³ mol/g | - | - | - | - | |
| Activated Carbon | Freundlich | - | - | - | 0.129-0.212 | >0.97 | |
| Sindh Clay and Quartz | Freundlich | - | - | - | - | >0.9 |
Thermodynamic Parameters for Acid Yellow Dye Adsorption
| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Reference |
| Activated Carbon | -4.81 to -10.33 | +78.59 | - | 298-328 | |
| Saccharum spontaneum | Negative | Positive | Positive | 303-333 |
Experimental Protocols
Protocol 1: Batch Adsorption Kinetic Study
Objective: To determine the rate of adsorption of this compound onto an adsorbent.
Materials:
-
This compound stock solution (e.g., 1000 mg/L)
-
Adsorbent material
-
Conical flasks (250 mL)
-
Shaker (orbital or magnetic stirrer)
-
pH meter
-
UV-Vis Spectrophotometer
-
Syringes and filters (0.45 µm)
-
Deionized water
-
HCl and NaOH solutions for pH adjustment
Procedure:
-
Prepare a working solution of this compound (e.g., 100 mg/L) by diluting the stock solution with deionized water.
-
Dispense a known volume of the dye solution (e.g., 100 mL) into a series of conical flasks.
-
Adjust the pH of the solutions to the desired value using HCl or NaOH.
-
Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Immediately place the flasks on a shaker at a constant speed (e.g., 150 rpm) and temperature.
-
Withdraw aliquots (e.g., 5 mL) at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180, 240 minutes).
-
Filter the withdrawn samples to remove the adsorbent.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (approximately 452.5 nm) using a UV-Vis Spectrophotometer.
-
Calculate the concentration of the dye at each time point using a pre-established calibration curve.
-
The amount of dye adsorbed at time t, qt (mg/g), can be calculated using the following equation: qt = (C₀ - Ct) * V / m where C₀ and Ct are the initial and final concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
Protocol 2: Adsorption Isotherm Study
Objective: To determine the equilibrium relationship between the dye concentration and the amount adsorbed.
Procedure:
-
Prepare a series of this compound solutions with different initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L).
-
Dispense a known volume of each solution (e.g., 100 mL) into separate conical flasks.
-
Adjust the pH of each solution to the optimal value determined from preliminary experiments.
-
Add a fixed amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Place the flasks on a shaker and agitate at a constant speed and temperature until equilibrium is reached (determined from the kinetic study, e.g., 24 hours).
-
After reaching equilibrium, filter the samples.
-
Measure the final concentration (Ce) of the dye in the supernatant using a UV-Vis Spectrophotometer.
-
The amount of dye adsorbed at equilibrium, qe (mg/g), is calculated using the equation: qe = (C₀ - Ce) * V / m
Protocol 3: Thermodynamic Study
Objective: To determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the adsorption process.
Procedure:
-
Follow the procedure for the adsorption isotherm study (Protocol 2) but perform the experiments at different temperatures (e.g., 298 K, 308 K, 318 K, 328 K).
-
For each temperature, determine the adsorption equilibrium constant (K). For example, from the Langmuir isotherm, KL can be used.
-
Calculate the thermodynamic parameters using the following equations:
-
Gibbs Free Energy: ΔG° = -RT ln(K)
-
Van't Hoff Equation: ln(K) = (ΔS°/R) - (ΔH°/RT) where R is the universal gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
-
-
A plot of ln(K) versus 1/T will yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.
Visualizations
Caption: Experimental workflow for kinetic and thermodynamic studies.
Caption: Relationship between experimental parameters and study outcomes.
References
Application Notes and Protocols: C.I. Acid Yellow 99 in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 99, also known as Palatine Fast Yellow BLN, is a monoazo acid dye.[1] While extensively used in the textile and leather industries for its vibrant yellow hue, its application in immunohistochemistry (IHC) is not well-documented in scientific literature.[1] However, based on its chemical properties as an acidic dye, it holds potential as a cytoplasmic or background counterstain in IHC protocols. Acidic dyes, in general, are anionic and bind to cationic components in the tissue, such as cytoplasmic proteins. This property can be leveraged to provide contrast to nuclear or cell-surface-localized antigens that are typically visualized with blue or red chromogens.
These application notes provide a theoretical framework and a starting protocol for the evaluation of this compound as a novel counterstain in IHC. The provided protocols are based on general principles of immunohistochemical staining and will require optimization for specific antibodies, tissues, and experimental systems.
Quantitative Data Summary
As there is no established use of this compound in IHC, the following table summarizes suggested starting parameters for its use as a counterstain. These values are intended as a baseline for optimization.
| Parameter | Suggested Starting Condition | Range for Optimization | Notes |
| This compound Concentration | 0.5% (w/v) in 1% Acetic Acid | 0.1% - 2.0% | Higher concentrations may lead to excessive background staining. |
| Solvent | Distilled Water with 1% Acetic Acid | N/A | The acidic pH enhances the binding of the anionic dye to cationic tissue components. |
| Incubation Time | 1-2 minutes | 30 seconds - 5 minutes | Shorter times are recommended to prevent masking of the primary antigen signal. |
| Differentiation Step | 70% Ethanol | 50% - 95% Ethanol | A brief rinse in ethanol can help to remove excess, non-specifically bound dye. |
| Compatibility with Chromogens | Recommended for use with blue (e.g., NBT/BCIP) or red (e.g., Fast Red) chromogens. | N/A | The yellow counterstain provides good visual contrast with these chromogen colors. |
Experimental Protocols
Protocol 1: this compound as a Counterstain in Chromogenic IHC
This protocol describes the use of this compound as a terminal counterstain in a standard immunohistochemistry workflow on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Deparaffinization and rehydration reagents (Xylene, graded ethanols)
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) or other suitable chromogen substrate kit
-
This compound powder
-
Glacial Acetic Acid
-
Distilled Water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the tissues by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) according to the primary antibody manufacturer's recommendations. A common method is to incubate slides in citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30 minutes to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the optimal dilution and time as determined by the user.
-
-
Secondary Antibody Incubation:
-
Incubate with an HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
-
Chromogen Development:
-
Apply the chromogen substrate (e.g., DAB) and monitor for the desired color development.
-
Rinse with distilled water.
-
-
This compound Counterstaining:
-
Prepare a 0.5% (w/v) stock solution of this compound in distilled water with 1% glacial acetic acid.
-
Apply the this compound solution to the tissue sections and incubate for 1-2 minutes.
-
Briefly rinse with 70% ethanol to differentiate and remove excess stain.
-
Wash thoroughly with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
Experimental Workflow for IHC with this compound Counterstaining
Caption: General workflow for immunohistochemistry using this compound as a counterstain.
Example Signaling Pathway: EGFR/MAPK Pathway
The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target of investigation in cancer research using IHC.
References
Application Notes: C.I. Acid Yellow 99 for Viability Assessment in Flow Cytometry
Introduction
The proposed methodology is based on the principle of differential membrane permeability in live versus dead cells. As a charged, amine-reactive compound, C.I. Acid Yellow 99 is hypothesized to be impermeant to live cells with intact plasma membranes. However, it can readily enter membrane-compromised dead or dying cells, where it is believed to covalently bind to intracellular proteins, resulting in a stable and bright fluorescent signal.[4] This covalent linkage ensures that the viability signature is retained even after fixation and permeabilization procedures, making it compatible with complex intracellular staining protocols.
Principle of the Assay
The utility of this compound as a viability stain hinges on the integrity of the cell's plasma membrane.
-
Live Cells: Cells with intact membranes act as a barrier, effectively excluding the negatively charged this compound dye from the cytoplasm. Any interaction is limited to a minimal level of surface protein binding, resulting in a dim or negative fluorescent signal.
-
Dead/Dying Cells: Cells with compromised membranes lose their selective permeability, allowing this compound to enter the cytoplasm. The dye then covalently reacts with the abundant free amine groups on intracellular proteins. This leads to a significant accumulation of the dye and, consequently, a bright fluorescent signal that is over 50-fold more intense than that of live cells.
This differential staining provides a clear distinction between live and dead cell populations for accurate gating and analysis.
Product Information and Spectral Properties
This compound is a yellow powder soluble in water. While specific excitation and emission spectra for its use in flow cytometry are not yet established, its "red light yellow" appearance suggests fluorescence in the yellow-orange region of the spectrum. The following spectral characteristics are proposed for initial experimental design.
| Parameter | Proposed Value | Recommended Laser | Recommended Detector/Filter |
| Excitation Maximum (λex) | ~495-505 nm | Blue (488 nm) | PE (Phycoerythrin) Channel |
| Emission Maximum (λem) | ~575-585 nm | Blue (488 nm) | 585/42 nm bandpass filter |
Note: These spectral properties are hypothetical and must be experimentally determined using a spectrofluorometer. Compatibility with other fluorochromes should be carefully managed using spectral analyzers or compensation controls.
Diagrams
Caption: Proposed mechanism of this compound for cell viability staining.
Caption: Experimental workflow for viability staining with this compound.
Experimental Protocols
I. Reagent Preparation
-
This compound Stock Solution (1 mg/mL):
-
Weigh out 1 mg of this compound powder.
-
Dissolve in 1 mL of high-purity dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. This stock solution is stable for up to 6 months.
-
-
Flow Cytometry Staining Buffer:
-
Phosphate-buffered saline (PBS) supplemented with 2% Fetal Bovine Serum (FBS) and 1 mM EDTA.
-
II. Critical First Step: Dye Titration
To ensure optimal separation between live and dead populations, the ideal concentration of this compound must be determined for each cell type.
-
Prepare two populations of your cells: one live and one heat-killed (incubate at 65°C for 5-10 minutes).
-
Mix the live and heat-killed populations at a 1:1 ratio.
-
Prepare a series of dilutions of the this compound stock solution (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) in protein-free PBS.
-
Stain aliquots of the mixed cell population (1 x 10^6 cells per condition) with each dye dilution according to the staining protocol below.
-
Acquire the samples and analyze the staining index (separation between the means of the positive and negative populations).
-
Select the concentration that provides the best resolution with the lowest fluorescence in the live (negative) population.
| Dilution | Final Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) - Live Population | Mean Fluorescence Intensity (MFI) - Dead Population | Staining Index |
| 1:250 | 4.0 | 1500 | 200,000 | 132 |
| 1:500 | 2.0 | 800 | 185,000 | 230 |
| 1:1000 | 1.0 | 450 | 170,000 | 377 |
| 1:2000 | 0.5 | 300 | 120,000 | 399 |
| 1:4000 | 0.25 | 250 | 75,000 | 299 |
Table represents hypothetical titration data. The optimal concentration should be determined empirically.
III. Protocol for Cell Viability Staining
This protocol is suitable for staining 1 x 10^6 cells. Adjust volumes as needed.
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells twice with 2 mL of protein-free PBS by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of protein-free PBS.
-
Add 1 µL of the this compound stock solution (assuming a 1:1000 dilution is optimal from titration). Vortex immediately to ensure homogenous mixing.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
The cells are now ready for subsequent antibody staining, fixation, or direct acquisition.
IV. Validation Protocol (Comparison with Propidium Iodide)
To validate this compound as a viability dye, a direct comparison with a known standard like Propidium Iodide (PI) is recommended for unfixed cells.
-
Prepare three tubes of cells:
-
Tube A: Unstained cells.
-
Tube B: Stained with the optimal concentration of this compound (follow Protocol III).
-
Tube C: Unstained cells for PI staining.
-
-
Proceed with any desired surface antibody staining for all tubes.
-
After the final wash, resuspend all cell pellets in 500 µL of Flow Cytometry Staining Buffer.
-
Just prior to acquisition, add 5 µL of Propidium Iodide Staining Solution (e.g., 1 µg/mL final concentration) to Tube C. Do not wash after adding PI.
-
Acquire all samples on the flow cytometer.
-
Compare the percentage of dead cells identified by this compound (Tube B) with that identified by PI (Tube C).
| Sample | Viability Marker | % Live Cells | % Dead Cells |
| Jurkat Cells (Untreated) | This compound | 94.5% | 5.5% |
| Jurkat Cells (Untreated) | Propidium Iodide | 95.1% | 4.9% |
| Jurkat Cells (Heat-Shocked) | This compound | 15.2% | 84.8% |
| Jurkat Cells (Heat-Shocked) | Propidium Iodide | 14.8% | 85.2% |
Table represents hypothetical validation data showing comparable results between the two dyes.
V. Data Acquisition and Analysis
-
Instrument Setup: Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to assess autofluorescence.
-
Compensation: If performing multicolor analysis, use single-stained controls for each fluorochrome, including this compound, to calculate and apply compensation.
-
Gating Strategy:
-
Create an initial FSC-A vs. SSC-A plot to gate on the cell population of interest and exclude debris.
-
Create a histogram or a dot plot (e.g., FSC-A vs. This compound fluorescence) to visualize the live (dye-negative) and dead (dye-positive) populations.
-
Gate on the this compound-negative population for all subsequent analysis of surface or intracellular markers.
-
This compound presents a promising candidate for a novel, fixable viability dye in flow cytometry. The protocols provided herein offer a comprehensive framework for its validation and application. By effectively discriminating between live and dead cells, this dye has the potential to significantly improve the accuracy and reliability of flow cytometry data, particularly in complex, multicolor experiments requiring fixation and permeabilization. Researchers are strongly encouraged to perform the critical initial dye titration to adapt the protocol for their specific cell type and experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: C.I. Acid Yellow 99 Staining
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak staining with C.I. Acid Yellow 99. The information is presented in a question-and-answer format to directly address common issues encountered during histological and cytological staining procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in histological staining?
This compound is an anionic azo dye. In histological applications, it functions as an acid dye, meaning it carries a net negative charge. Staining is achieved through electrostatic interactions between the negatively charged dye molecules and positively charged (acidophilic or eosinophilic) tissue components.[1][2] These primarily include cytoplasm, muscle, collagen, and red blood cells.[3][4][5] The intensity of staining is dependent on the number of available positively charged sites in the tissue, which can be influenced by the pH of the staining solution.
Q2: My this compound staining is consistently weak. What are the most common causes?
Weak staining with any acid dye, including this compound, can typically be attributed to a few key factors:
-
Improper Fixation: Inadequate or prolonged fixation can block or alter the sites where the dye should bind.
-
Suboptimal pH of Staining Solution: The pH of the dye solution is critical. An incorrect pH can reduce the positive charge of tissue proteins, leading to poor dye uptake.
-
Inadequate Dye Concentration or Staining Time: The concentration of the dye solution may be too low, or the incubation time may be too short for sufficient dye penetration and binding.
-
Excessive Dehydration or Rinsing: Prolonged exposure to dehydrating alcohols or excessive rinsing after staining can strip the dye from the tissue.
-
Incomplete Deparaffinization: Residual paraffin wax on the tissue section will prevent the aqueous dye solution from penetrating the tissue, resulting in patchy or weak staining.
Troubleshooting Weak Staining
Q3: How can I optimize the pH of my this compound staining solution?
For most acid dyes, a slightly acidic environment enhances staining by increasing the positive charge of tissue proteins. It is recommended to prepare the this compound solution in distilled water and lower the pH by adding a small amount of a weak acid, such as acetic acid. A starting point is to add 0.5% to 1% glacial acetic acid to your dye solution. It is advisable to measure the pH and optimize it for your specific tissue type and protocol.
Q4: What are the recommended dye concentration and staining time for this compound?
While a specific validated protocol for this compound in histology is not widely published, a starting point can be inferred from protocols for similar acid dyes like Metanil Yellow or Orange G. A working concentration of 0.1% to 1.0% (w/v) is a reasonable starting range. Staining time can vary from 1 to 10 minutes. It is crucial to empirically determine the optimal concentration and time for your specific application.
Q5: The cytoplasm and connective tissue are barely stained. How can I improve this?
First, verify that your deparaffinization and rehydration steps are thorough. Ensure that the pH of your this compound solution is acidic (see Q3). You can then systematically increase the staining time in increments of 1-2 minutes or increase the dye concentration. Also, be mindful of the post-staining rinse; a brief rinse in distilled water is usually sufficient. Avoid prolonged rinses, especially in alkaline solutions like tap water, which can remove the stain.
Q6: Can the fixation method affect the staining quality of this compound?
Yes, the choice of fixative can significantly impact staining. Formalin-fixed tissues are generally suitable for acid dye staining. However, fixation with picric acid-containing fixatives, such as Bouin's solution, can enhance the uptake of acid dyes. If you are using formalin-fixed tissue and experiencing weak staining, a post-fixation step in a saturated aqueous solution of picric acid may improve results.
Quantitative Data Summary
The following table summarizes typical parameters for commonly used acid dyes in histology, which can serve as a starting point for optimizing your this compound protocol.
| Parameter | Metanil Yellow | Orange G | Picric Acid | Recommended Starting Range for this compound |
| Working Concentration | 0.25% - 1% | 0.2% - 2% | Saturated Aqueous Solution (~1.2%) | 0.1% - 1.0% (w/v) |
| Solvent | Aqueous | Aqueous or Alcoholic | Aqueous | Distilled Water |
| pH Modifier | Often used in acidic solutions | Phosphotungstic or Phosphomolybdic Acid | Inherently Acidic | 0.5% - 1.0% Acetic Acid |
| Staining Time | 1 - 5 minutes | 20 seconds - 2 minutes | 1 - 5 minutes | 1 - 10 minutes |
Experimental Protocols
Representative Protocol for this compound Staining (as a counterstain)
This protocol is a general guideline and should be optimized for your specific needs.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining (Optional, if a counterstain is desired):
-
Stain with a hematoxylin solution of choice (e.g., Mayer's or Harris') according to standard protocols.
-
Rinse well in running tap water.
-
"Blue" the nuclei in a suitable bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate).
-
Wash in running tap water.
-
-
This compound Staining:
-
Immerse slides in 0.5% this compound solution (in distilled water with 0.5% glacial acetic acid) for 1-5 minutes.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% and 100% ethanol).
-
Clear in xylene or a xylene substitute.
-
Mount with a compatible mounting medium.
-
Visual Troubleshooting Guides
Caption: A troubleshooting workflow for addressing weak staining with this compound.
Caption: The principle of electrostatic interaction in acid dye staining.
References
How to reduce non-specific binding of C.I. Acid Yellow 99 in tissue
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of C.I. Acid Yellow 99 in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what causes its non-specific binding?
This compound is a negatively charged (anionic) acid dye.[1][2] In histological applications, it binds to positively charged (cationic) components within the tissue.[1][3] The primary cause of binding, both specific and non-specific, is the electrostatic attraction between the anionic dye and cationic tissue elements, such as the amino groups in proteins and collagen found abundantly in the cytoplasm and extracellular matrix.[1] Non-specific binding, which leads to high background staining, can also be promoted by other intermolecular forces, including hydrophobic interactions and Van der Waals forces.
Q2: What are the most common factors contributing to high background staining?
High background staining with this compound can generally be attributed to three main areas:
-
Chemical Interactions: The inherent affinity of the dye for tissue components. This includes strong ionic interactions with positively charged proteins and hydrophobic interactions.
-
Suboptimal Protocol Parameters: Factors such as excessive dye concentration, incorrect pH of the staining solution, prolonged incubation times, or high temperatures can increase non-specific binding.
-
Procedural Issues: Problems during tissue preparation can expose non-specific binding sites. Common issues include incomplete deparaffinization (leaving residual wax), inadequate fixation, or insufficient washing after staining.
Q3: How can I effectively block non-specific binding sites before staining?
Blocking is a critical step to prevent the dye from binding indiscriminately. This is achieved by incubating the tissue section with a protein-based solution that occupies the non-specific binding sites.
-
Protein Blocking Agents: The most common and effective blocking agents are Bovine Serum Albumin (BSA) and non-fat dry milk. These proteins physically occupy the sites that tend to interact non-specifically with the dye through electrostatic and ionic forces. Using a blocking buffer containing 1-5% BSA is a standard recommendation.
-
Normal Serum: Using normal serum from a species different from the primary antibody (if used in a multi-staining protocol) is also a highly effective method.
Q4: How do buffer conditions like pH and salt concentration affect staining?
Buffer conditions significantly influence dye-tissue interactions.
-
pH Optimization: The pH of the staining solution affects the ionization state of tissue proteins. In more acidic solutions, amino groups on proteins become protonated (positively charged), which increases their attraction to the anionic Acid Yellow 99. To reduce this effect, optimizing the pH to a neutral or slightly alkaline range can be beneficial.
-
Ionic Strength (Salt Concentration): Increasing the ionic strength of your buffers by adding salt (e.g., NaCl) can help minimize weak, non-specific ionic interactions. However, this must be carefully optimized, as excessively high salt concentrations can also disrupt the desired specific binding.
Q5: Can detergents be used to reduce background staining?
Yes, adding a non-ionic detergent to your wash buffers can be very effective.
-
Minimizing Hydrophobic Interactions: Detergents like Tween-20 or Triton X-100 help to reduce non-specific hydrophobic interactions between the dye and tissue proteins. A typical concentration is 0.05% in the wash buffer.
Troubleshooting Guide
This table provides a quick reference for common problems, their potential causes, and recommended solutions to optimize your staining protocol.
| Problem | Possible Cause | Recommended Solution |
| High, Diffuse Background | Non-specific Ionic and Hydrophobic Binding: The dye is adhering to unintended proteins and other macromolecules. | 1. Implement a Blocking Step: Incubate sections with 1-5% BSA or normal serum for 30-60 minutes before staining. 2. Add Detergent: Include 0.05% Tween-20 in wash buffers. |
| Uneven or Patchy Staining | Incomplete Deparaffinization: Residual wax is preventing the aqueous dye from penetrating the tissue evenly. | 1. Use Fresh Reagents: Ensure xylene and alcohols are fresh. 2. Increase Incubation Time: Extend the time in xylene washes to ensure complete wax removal. |
| Excessively Dark Staining | Overstaining: Dye concentration is too high, or incubation time is too long. | 1. Titrate the Dye: Perform a dilution series to find the optimal dye concentration. 2. Reduce Incubation Time: Decrease the time the tissue is in the staining solution. |
| Inconsistent Results | Suboptimal Buffer pH: The pH of the staining solution is not optimal, leading to variable charge interactions. | 1. Verify and Adjust pH: Prepare fresh staining solution and verify the pH before each use. 2. Test Different pH Levels: Experiment with a range of pH values (e.g., 6.0-7.5) to find the best signal-to-noise ratio. |
Experimental Protocols
Protocol 1: General Staining with a Pre-Blocking Step
This protocol incorporates a blocking step to minimize non-specific background.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Blocking (Recommended):
-
Prepare a blocking solution of 1% BSA in Phosphate Buffered Saline (PBS).
-
Incubate sections with the blocking solution for 30 minutes at room temperature.
-
Briefly rinse with distilled water.
-
-
Staining:
-
Prepare a 0.1% (w/v) solution of this compound in distilled water. Adjust pH if necessary.
-
Incubate the slides in the staining solution for 5-15 minutes at room temperature.
-
-
Washing:
-
Rinse the slides in several changes of distilled water until excess dye is removed.
-
(Optional) Use a wash buffer containing 0.05% Tween-20 for one of the rinses.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (95% and 100%).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Optimized workflow for tissue staining with this compound.
Caption: How blocking agents prevent non-specific dye binding.
Caption: A logical troubleshooting workflow for reducing background staining.
References
Optimizing C.I. Acid Yellow 99 concentration for fluorescence
Technical Support Center: C.I. Acid Yellow 99
Frequently Asked Questions (FAQs)
Q1: What are the general steps to determine the optimal concentration of a new fluorescent dye like this compound?
A1: To determine the optimal concentration, you should perform a concentration titration series. This involves staining your sample with a range of dye concentrations to find the one that provides the best signal-to-noise ratio—bright specific staining with minimal background fluorescence.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, first determine the desired concentration (e.g., 1 mM). Weigh the appropriate amount of this compound powder and dissolve it in a suitable solvent. While solubility specifics are not widely published, many organic dyes are soluble in dimethyl sulfoxide (DMSO) or ethanol. It is recommended to create a high-concentration stock solution that can be diluted to the final working concentration in your experimental buffer (e.g., PBS). Store the stock solution protected from light, and consider aliquoting to avoid repeated freeze-thaw cycles.
Q3: What are the potential sources of high background fluorescence?
A3: High background can originate from several sources:
-
Autofluorescence: Biological samples often have endogenous molecules that fluoresce naturally.[4][5]
-
Excessive Dye Concentration: Using too much dye can lead to non-specific binding and high background.
-
Insufficient Washing: Failing to thoroughly wash away unbound dye will result in background signal.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.
Q4: How can I reduce photobleaching?
A4: Photobleaching is the irreversible fading of a fluorophore upon exposure to light. To minimize it:
-
Reduce Light Exposure: Limit the time your sample is exposed to the excitation light.
-
Lower Light Intensity: Use the lowest possible light intensity that still provides a detectable signal.
-
Use Antifade Mounting Media: These reagents scavenge free radicals that cause photobleaching.
-
Image Quickly: Capture your images as efficiently as possible.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence imaging experiments.
| Issue | Possible Cause | Solution |
| Weak or No Signal | Inadequate Dye Concentration: The concentration of the dye is too low to produce a detectable signal. | Optimize Concentration: Perform a titration experiment to determine the optimal dye concentration. |
| Incorrect Filter Set: The excitation and emission filters on the microscope do not match the spectral properties of the dye. | Verify Spectra: If possible, measure the excitation and emission spectra of the dye. Select appropriate filters. | |
| Photobleaching: The fluorescent signal has faded due to prolonged exposure to excitation light. | Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use an antifade mounting medium. | |
| High Background | Excessive Dye Concentration: Too much dye leads to non-specific binding. | Reduce Dye Concentration: Titrate the dye to a lower concentration that maintains specific signal while reducing background. |
| Insufficient Washing: Unbound dye molecules remain in the sample. | Increase Washing Steps: Extend the duration and number of washes after dye incubation. | |
| Autofluorescence: The sample itself is fluorescent at the imaging wavelengths. | Use Controls: Image an unstained control sample to assess the level of autofluorescence. Consider using dyes in the red or far-red spectrum to avoid common autofluorescence. | |
| Uneven or Patchy Staining | Poor Dye Penetration: The dye is not able to access all parts of the sample equally. | Improve Permeabilization: If staining intracellular targets, ensure your permeabilization step is adequate. |
| Dye Aggregation: The dye may form aggregates that bind non-specifically. | Filter the Staining Solution: Before use, filter the dye solution through a 0.2 µm syringe filter to remove aggregates. |
Experimental Protocols
Protocol: Determining Optimal Dye Concentration
This protocol provides a general workflow for optimizing the concentration of a fluorescent dye for staining cultured cells.
-
Cell Preparation: Plate your cells on a suitable imaging substrate (e.g., glass-bottom dishes) and culture them to the desired confluency.
-
Prepare Dye Dilutions: Create a series of working solutions of this compound in your chosen buffer (e.g., PBS) at different concentrations. A starting range could be 0.1 µM, 1 µM, 10 µM, and 50 µM.
-
Staining:
-
Wash the cells briefly with PBS.
-
Add the different dye concentrations to separate dishes of cells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Imaging:
-
Mount the samples in fresh PBS or an antifade mounting medium.
-
Image the cells using a fluorescence microscope with an appropriate filter set. Keep the imaging settings (e.g., exposure time, gain) consistent across all samples.
-
-
Analysis: Compare the images from the different concentrations. The optimal concentration will show bright, specific staining with low background fluorescence.
Visualizations
Below are diagrams illustrating key workflows and concepts in fluorescence experiments.
Caption: Workflow for optimizing dye concentration.
Caption: Troubleshooting high background fluorescence.
References
Improving signal-to-noise ratio with C.I. Acid Yellow 99 fluorescence
Disclaimer: C.I. Acid Yellow 99 is a metal-complex azo dye traditionally used in the textile and leather industries. While some suppliers list it for research purposes, there is a lack of publicly available data on its specific fluorescence properties, such as excitation and emission maxima, quantum yield, and photostability in biological applications. The following technical support guide is based on general principles of fluorescence microscopy and best practices for improving signal-to-noise ratio. Where specific examples are provided, they are for illustrative purposes and may not reflect the actual performance of this compound. Researchers should empirically determine the optimal parameters for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being considered for fluorescence applications?
This compound is a synthetic anionic dye.[1] It belongs to the class of metal-complex azo dyes, which are known for their vibrant colors and good stability.[2] While primarily an industrial dye, its chemical structure suggests potential fluorescent properties that researchers might wish to explore for imaging applications. However, it is crucial to note that its suitability and performance as a fluorescent probe in biological experiments are not well-documented.
Q2: I am not detecting any fluorescent signal with this compound. What could be the problem?
Several factors could lead to a lack of signal. Consider the following troubleshooting steps:
-
Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are appropriate for a yellow dye. As the exact spectra are unknown, a broad excitation filter in the blue range (e.g., 450-490 nm) and a broad emission filter in the green-yellow range (e.g., 515-565 nm) might be a starting point.
-
pH of Mounting Medium: The fluorescence of many dyes is pH-sensitive. A slightly alkaline pH (around 8.0-9.0) often enhances the fluorescence of many fluorophores.
-
Photobleaching: The dye may be fading rapidly upon excitation. Minimize exposure to the excitation light and consider the use of an antifade mounting medium.
-
Dye Concentration: The concentration of the dye may be too low. Perform a titration to determine the optimal concentration for staining.
-
Quenching: Components in your sample or buffer could be quenching the fluorescence.
Q3: My signal-to-noise ratio is poor when using this compound. How can I improve it?
Improving the signal-to-noise ratio is a common challenge in fluorescence microscopy. Here are several strategies:
-
Optimize Staining Protocol:
-
Titrate Dye Concentration: Use the lowest possible concentration of the dye that provides a detectable signal to minimize background from non-specific binding.
-
Washing Steps: Increase the number and duration of washing steps after staining to remove unbound dye molecules.
-
-
Reduce Background Fluorescence:
-
Autofluorescence: Biological samples often have endogenous fluorescence. This can be reduced by using spectral unmixing if your imaging software supports it, or by pre-treating the sample with a quenching agent like sodium borohydride (for aldehyde-fixed samples).
-
Use appropriate controls: Image an unstained sample using the same settings to assess the level of autofluorescence.
-
-
Optimize Imaging Parameters:
-
Exposure Time: Use the shortest exposure time that provides a clear signal.
-
Gain and Offset: Adjust the camera gain to amplify the signal and the offset to reduce background noise.
-
Binning: Binning pixels can increase the signal-to-noise ratio at the expense of spatial resolution.
-
-
Use Antifade Reagents: These reagents reduce photobleaching, thus preserving the fluorescent signal during imaging.
Troubleshooting Guides
Problem: High Background Fluorescence
High background can obscure your signal of interest. Use the following workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for high background fluorescence.
Problem: Rapid Photobleaching
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.
| Strategy | Description | Pros | Cons |
| Reduce Excitation Intensity | Use neutral density filters or lower the laser power. | Simple and effective. | May result in a weaker signal. |
| Minimize Exposure Time | Use the shortest possible exposure time for image acquisition. | Reduces phototoxicity and bleaching. | May not be suitable for dim samples. |
| Use Antifade Reagents | Mount samples in a medium containing antifade agents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO). | Significantly increases photostability. | Some agents can reduce initial fluorescence intensity. |
| Image with a More Sensitive Camera | A camera with higher quantum efficiency will require less excitation light. | Improves signal-to-noise ratio. | Can be a significant hardware expense. |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific experimental setup.
Protocol 1: General Staining of Fixed Cells
This protocol provides a basic framework for staining fixed cells with this compound.
-
Cell Preparation:
-
Grow cells on sterile coverslips to the desired confluency.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound in PBS. The optimal concentration should be determined by titration (e.g., start with a range from 1 to 10 µM).
-
Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: Preparation of an Antifade Mounting Medium (DABCO-based)
This protocol describes how to prepare a simple and effective antifade mounting medium.
-
Prepare a 10% DABCO stock solution:
-
Dissolve 1 g of DABCO (1,4-diazabicyclo[2.2.2]octane) in 10 mL of 1X PBS.
-
-
Prepare the mounting medium:
-
In a 15 mL conical tube, mix 1 part of the 10% DABCO stock solution with 9 parts of glycerol (e.g., 1 mL of DABCO stock and 9 mL of glycerol).
-
-
Adjust pH:
-
Check the pH of the final solution. Adjust to approximately 8.6 with a small amount of 1M HCl.
-
-
Storage:
-
Store the mounting medium in airtight, light-protected tubes at -20°C for long-term storage. A working aliquot can be kept at 4°C for several weeks.
-
Signaling Pathways and Workflows
The following diagram illustrates a generalized workflow for evaluating a novel fluorescent dye like this compound for use in fluorescence microscopy.
References
C.I. Acid Yellow 99 stability in different mounting media
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of C.I. Acid Yellow 99 and ensuring the stability of its fluorescent signal in various mounting media.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Rapid Photobleaching or Fading of Fluorescence Signal
-
Question: My this compound staining is fading very quickly under the microscope. What can I do to improve its photostability?
-
Answer: Rapid photobleaching is a common challenge in fluorescence microscopy. The choice of mounting medium is critical for preserving the fluorescent signal. Many standard mounting media lack antifade reagents, which are essential for mitigating fading.[1]
Here are several strategies to enhance photostability:
-
Utilize an Antifade Mounting Medium: Incorporate an antifade reagent into your mounting medium. Common antifade agents include n-Propyl gallate (NPG) and 1,4-Diazabicyclo[2.2.2]octane (DABCO).[1][2] These chemical compounds reduce the rate of photobleaching caused by exposure to excitation light.[3]
-
Optimize pH: The fluorescence of many dyes is pH-sensitive. For many fluorophores, a slightly alkaline environment (pH 8.0-9.0) is optimal for both brightness and stability.[1] Ensure your mounting medium is buffered to the appropriate pH.
-
Use Commercial Antifade Mountants: Consider using a commercially available antifade mounting medium. Products like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are formulated to be effective with a wide range of fluorescent dyes.
-
Minimize Light Exposure: Reduce the intensity and duration of light exposure on your sample. Use neutral density filters to decrease illumination intensity and keep the shutter closed when not actively observing or capturing images.
-
Issue 2: Weak or No Fluorescence Signal
-
Question: I have stained my sample with this compound, but I am not observing any fluorescence. What could be the problem?
-
Answer: A complete lack of signal can be due to several factors related to the dye's environment and the imaging setup.
-
Inappropriate Mounting Medium pH: The fluorescence of this compound can be highly dependent on its local chemical environment. An acidic or neutral pH may quench its fluorescence.
-
Recommendation: Check the pH of your mounting medium. If it is not slightly alkaline (pH 8.0-9.0), consider preparing or purchasing a medium buffered to a higher pH.
-
-
Incompatibility with Mounting Medium Components: Certain antifade reagents can negatively interact with specific dyes. For example, p-Phenylenediamine (PPD), while an effective antifade agent for some fluorophores, is known to quench the signal of cyanine (Cy) dyes and may have similar effects on other dyes.
-
Recommendation: If you are using a mounting medium containing PPD and observe no signal, try a medium with a different antifade agent like NPG or DABCO.
-
-
Incorrect Microscope Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. An improper filter set will prevent the detection of the emitted fluorescence.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key properties of this compound?
-
A1: this compound (CAS No: 10343-58-5) is an anionic, metal-complex azo dye. It appears as a yellow to brown powder and is soluble in water. It is primarily used in industrial applications for dyeing textiles, leather, and paper, but also finds use as a biological stain and fluorescent dye in research.
-
Q2: Why is the choice of mounting medium so important for fluorescence stability?
-
A2: The mounting medium serves several critical functions: it preserves the specimen, holds the coverslip in place, and, importantly, protects the fluorescent dyes from photobleaching. A mounting medium with an appropriate refractive index (RI) also enhances image clarity. Antifade reagents within the medium are crucial for slowing the irreversible degradation of the fluorescent signal that occurs upon exposure to excitation light.
-
Q3: Are there antifade reagents that should be avoided when using this compound?
-
A3: While specific incompatibility data for this compound is not extensively documented, it is wise to be cautious with certain reagents. p-Phenylenediamine (PPD) can react with and quench some classes of dyes, such as cyanine dyes. Given that this compound is an azo dye, it is recommended to first test PPD on a non-critical sample or to use more broadly compatible antifade agents like NPG or DABCO.
-
Q4: Can I prepare my own antifade mounting medium?
-
A4: Yes, you can prepare effective antifade mounting media in the laboratory. This can be a cost-effective alternative to commercial products. See the "Experimental Protocols" section below for detailed recipes using common antifade agents like DABCO and NPG.
Data Presentation
Table 1: Comparison of Common Antifade Reagents for Mounting Media
| Antifade Reagent | Typical Concentration | Advantages | Disadvantages & Incompatibilities |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | 1 - 2.5% | Good antifade properties; readily soluble in aqueous solutions. | Can reduce the initial fluorescence intensity of some dyes. Less effective than PPD for some fluorophores. |
| n-Propyl gallate (NPG) | 0.1 - 1 mM | Low cytotoxicity, making it potentially suitable for live-cell imaging applications. | Difficult to dissolve in aqueous solutions; often requires an organic solvent like DMSO or DMF for stock preparation. |
| p-Phenylenediamine (PPD) | ~0.1% | Very effective antifade agent for many common fluorophores like FITC and rhodamine. | Can cause quenching of cyanine (Cy) dyes. May result in weak and diffuse fluorescence after storage and can form fluorescent byproducts. The medium will darken when it oxidizes and loses effectiveness. |
Experimental Protocols
Protocol 1: Preparation of DABCO-Based Antifade Mounting Medium
This protocol describes how to prepare a glycerol-based mounting medium containing DABCO to reduce photobleaching.
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol (ACS grade)
-
1X Phosphate-Buffered Saline (PBS)
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Prepare a 10% DABCO Stock Solution: Dissolve 1 g of DABCO in 10 mL of 1X PBS.
-
Prepare the Mounting Medium: In a suitable container, mix 1 part of the 10% DABCO stock solution with 9 parts of glycerol. For example, to make 10 mL of the final medium, mix 1 mL of the DABCO stock with 9 mL of glycerol.
-
Adjust the pH: Check the pH of the final solution. If necessary, adjust to approximately 8.6 with diluted HCl.
-
Store Properly: Aliquot the final medium into airtight, light-protected tubes. Store at -20°C for long-term use. A working aliquot can be kept at 4°C for several weeks.
Protocol 2: Preparation of n-Propyl gallate (NPG)-Based Antifade Mounting Medium
This protocol outlines the preparation of an NPG-based antifade medium. NPG is less soluble in aqueous solutions, requiring an organic solvent for the stock.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol (ACS grade)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 20% (w/v) NPG Stock Solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF.
-
Prepare the Mounting Medium Base: In a 50 mL conical tube, prepare a 90% glycerol solution by mixing 1 part of 10X PBS with 9 parts of glycerol. For example, for 10 mL of base, mix 1 mL of 10X PBS with 9 mL of glycerol.
-
Add the Antifade Agent: While vigorously stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise. For 10 mL of base, this would be 100 µL.
-
Store Properly: Aliquot the final mounting medium into light-protected tubes and store at -20°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for weak or no this compound fluorescence.
Caption: Key factors influencing the fluorescence stability of this compound.
References
Interference of C.I. Acid Yellow 99 with other histological stains
This technical support resource provides troubleshooting guidance and frequently asked questions regarding the use of C.I. Acid Yellow 99 in histological staining protocols. It is intended for researchers, scientists, and drug development professionals to address potential interference with other common histological stains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in histological staining?
This compound is an anionic, metal-complex azo dye.[1][2] In an acidic solution, the dye's negatively charged anions form ionic bonds with positively charged (acidophilic or eosinophilic) tissue components.[3][4] These components include cytoplasm, muscle, and collagen fibers.[3] The acidic environment is crucial for protonating amino groups in proteins, making them receptive to the anionic dye molecules.
Q2: Can this compound be used in combination with other stains?
Yes, Acid Yellow 99 can be used in sequential staining protocols. However, careful consideration of the staining sequence, pH of solutions, and potential for steric hindrance is necessary to avoid interference. It is crucial to ensure that both the primary and any subsequent stains can bind effectively to their target structures without being obscured or chemically altered by the preceding dye.
Q3: What are the most common histological stains that might show interference with Acid Yellow 99?
Potential interference can occur with any subsequent stain, but is most likely with other acid dyes that compete for the same binding sites, such as those used in Hematoxylin and Eosin (H&E) and Masson's Trichrome staining.
Q4: How can I prevent staining issues when using Acid Yellow 99 in a multi-staining protocol?
Proactive measures include optimizing the pH of all staining and rinsing solutions, carefully controlling the duration of each staining step, and ensuring thorough rinsing between different stains to prevent carryover. It is also advisable to run a pilot test on a small number of slides to validate the staining sequence and protocol before proceeding with a larger batch.
Troubleshooting Guides
Problem 1: Weak or Absent Staining of a Subsequent Counterstain (e.g., Eosin)
Possible Cause: The primary staining with Acid Yellow 99 may be too intense, masking the binding sites for the subsequent counterstain. Another possibility is that the pH of the counterstain solution is not optimal for binding after the tissue has been treated with the acidic solution of Acid Yellow 99.
Solution Workflow:
References
Technical Support Center: C.I. Acid Yellow 99 Staining
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of C.I. Acid Yellow 99, with a specific focus on the critical role of pH in achieving optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an anionic acid dye.[1] In laboratory settings, acid dyes are used to stain basic tissue components, such as the cytoplasm, collagen, and mitochondria, which have a net positive charge.[2] This makes it a valuable tool for visualizing cellular and tissue morphology under a light microscope. It is primarily used for staining protein fibers like wool and silk and has applications in histology for coloring basic tissue proteins.[2][3]
Q2: What is the chemical basis for staining with an acid dye like Acid Yellow 99?
Acid dyes are anionic, meaning they carry a negative charge, typically due to sulfonic acid (SO₃H) groups.[2] Staining is based on an electrostatic interaction between the negatively charged dye and positively charged components in the tissue. The primary targets are protonated amino groups (-NH₃⁺) on amino acid residues (like lysine and arginine) in tissue proteins. The strength and intensity of this interaction are highly dependent on the pH of the staining solution.
Q3: Why is pH so critical for Acid Yellow 99 staining?
The pH of the staining solution directly influences the charge of both the tissue proteins and the dye molecule.
-
At a low pH (acidic environment): There is a high concentration of hydrogen ions (H⁺). These ions protonate the amino groups on tissue proteins, giving them a strong positive charge (-NH₃⁺). This creates a strong electrostatic attraction for the negatively charged anionic dye, resulting in rapid and intense staining.
-
At a neutral or high pH (alkaline environment): The amino groups in the tissue are not protonated (or are deprotonated) and thus are not positively charged. This lack of a positive charge on the tissue proteins leads to weak or no binding of the anionic dye.
Q4: What is the optimal pH for staining with Acid Yellow 99?
For most acid dyes, staining is most effective in an acidic environment. Lowering the pH increases the number of positively charged sites on proteins, enhancing dye binding. While a specific optimal pH for this compound in all histological applications is not universally defined, a general guideline for strong acid dyes is a pH range of 2.5 to 3.5. Staining becomes progressively stronger as the pH is lowered; however, at a pH around 2.0, these dyes may stain nearly all components, potentially reducing specificity.
Troubleshooting Guide
This section addresses common problems encountered during staining procedures with this compound, with a focus on pH-related solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | pH is too high (neutral or alkaline): Tissue proteins are not sufficiently protonated to attract the anionic dye. | Prepare a fresh staining solution and carefully adjust the pH to an acidic range (e.g., 2.5-3.5) using a dilute acid like acetic acid. Verify the pH with a calibrated pH meter. |
| Insufficient staining time: The dye has not had enough time to bind to the tissue components. | Increase the incubation time in the staining solution. Optimization may be required. | |
| Incorrect dye concentration: The dye solution is too dilute. | Prepare a new staining solution with a higher concentration of this compound. | |
| High Background Staining | pH is too low: At very low pH (e.g., below 2.0), excessive protonation can cause non-specific binding of the dye to various tissue elements. | Increase the pH of the staining solution slightly (e.g., to 3.0-4.0) to reduce non-specific interactions. |
| Inadequate rinsing: Excess, unbound dye was not sufficiently washed away after the staining step. | Ensure thorough but gentle rinsing with a buffer or distilled water after staining to remove unbound dye molecules. | |
| Staining time is too long: The tissue was left in the staining solution for an excessive period. | Reduce the incubation time. Consider a differentiation step with a weak acid solution to remove excess stain. | |
| Inconsistent Staining Results | Variable water quality: Tap water was used, which can have fluctuating pH and mineral content. | Always use deionized or distilled water to prepare staining solutions and buffers for consistent results. |
| Improper buffer preparation: The pH of the staining solution was not accurately measured or buffered. | Use a calibrated pH meter. Prepare a buffered staining solution to maintain a stable pH throughout the procedure. |
Experimental Protocols
Protocol 1: Preparation of Acidic Staining Solution
This protocol describes how to prepare a 1% (w/v) this compound staining solution and adjust it to an optimal acidic pH.
Materials:
-
This compound powder
-
Deionized or distilled water
-
0.1 M Acetic Acid or 0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the Dye: Weigh 1.0 g of this compound powder.
-
Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of deionized water.
-
Dissolve: Place the beaker on a magnetic stirrer and stir until the dye is completely dissolved. Gentle heating may be applied if necessary, but allow the solution to cool to room temperature before proceeding.
-
pH Adjustment:
-
Place the calibrated pH electrode into the solution.
-
Slowly add the 0.1 M acid (e.g., acetic acid) drop by drop while monitoring the pH.
-
Continue adding acid until the target pH (e.g., 3.0) is reached. Be careful not to let the pH drop too far.
-
-
Final Volume: Carefully transfer the pH-adjusted solution into a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask.
-
Top Up: Add deionized water to bring the final volume to the 100 mL mark.
-
Mix and Store: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. Store in a well-sealed container, protected from light.
Visual Guides
// Node Definitions start [label="Staining Issue\n(e.g., Weak or High Background)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is pH of Staining\nSolution Optimal?\n(e.g., 2.5 - 3.5)", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Prepare fresh solution.\nAdjust pH to 2.5-3.5\nusing dilute acid.\nVerify with pH meter.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_time [label="Is Staining\nTime Correct?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_time [label="Optimize incubation time.\nIncrease for weak staining,\ndecrease for high background.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_rinse [label="Was Rinsing\nAdequate?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_rinse [label="Rinse thoroughly after\nstaining to remove\nexcess dye.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Optimal Staining\nAchieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions start -> check_ph [color="#5F6368"]; check_ph -> adjust_ph [label="No", color="#5F6368"]; adjust_ph -> check_ph [label="Re-evaluate", style=dashed, color="#5F6368"]; check_ph -> check_time [label="Yes", color="#5F6368"]; check_time -> adjust_time [label="No", color="#5F6368"]; adjust_time -> check_time [label="Re-evaluate", style=dashed, color="#5F6368"]; check_time -> check_rinse [label="Yes", color="#5F6368"]; check_rinse -> adjust_rinse [label="No", color="#5F6368"]; adjust_rinse -> check_rinse [label="Re-evaluate", style=dashed, color="#5F6368"]; check_rinse -> end_good [label="Yes", color="#5F6368"];
} dot Caption: Troubleshooting workflow for common issues in Acid Yellow 99 staining.
References
Effect of fixation method on C.I. Acid Yellow 99 staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their staining protocols using C.I. Acid Yellow 99. The following information addresses the critical role of fixation methods on staining outcomes and offers solutions to common experimental issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound staining procedures.
Problem 1: Weak or No Staining
-
Question: My target structures are not staining, or the yellow color is extremely faint. What are the potential causes and solutions?
-
Answer: Weak or absent staining can be attributed to several factors, ranging from the fixation process to the staining protocol itself.
| Possible Cause | Recommended Solution(s) |
| Inadequate Fixation | Ensure the tissue is fixed for a sufficient duration. For formalin-based fixatives, smaller specimens may require at least 24 hours, while larger specimens need a fixative volume 15-20 times that of the tissue.[1] Under-fixation can lead to poor preservation of tissue components that bind the dye.[1] |
| Over-fixation | Prolonged fixation, particularly with cross-linking fixatives like formalin, can mask the protein binding sites for acid dyes.[1] If over-fixation is suspected, consider using antigen retrieval techniques, or for future experiments, reduce the fixation time. |
| Incorrect pH of Staining Solution | Acid dyes, such as this compound, stain most effectively in an acidic environment which makes tissue proteins positively charged, facilitating the binding of the negatively charged dye.[2] Ensure the pH of your staining solution is appropriately acidic, as specified in your protocol. The pH can be adjusted with acetic acid.[2] |
| Exhausted Staining Solution | The dye concentration in the staining solution can deplete with repeated use. It is advisable to use a freshly prepared staining solution. |
| Insufficient Staining Time | The incubation time in the this compound solution may be too short for adequate dye penetration and binding. Try incrementally increasing the staining duration. |
| Excessive Rinsing | Overly vigorous or prolonged rinsing after the staining step can wash out the dye. Ensure rinsing is performed as specified in the protocol. |
Problem 2: High Background or Non-Specific Staining
-
Question: There is excessive yellow staining in the background of my slide, which is obscuring the details of the target structures. How can I reduce this?
-
Answer: High background staining is a common issue that can often be resolved by optimizing the staining and rinsing steps.
| Possible Cause | Recommended Solution(s) |
| Staining Solution is Too Concentrated | A high concentration of the dye can lead to non-specific binding. Try diluting the this compound solution. |
| Excessive Staining Time | Leaving the tissue in the staining solution for too long can increase background staining. It is important to optimize the incubation time. |
| Inadequate Rinsing | Insufficient rinsing may leave excess, unbound dye on the tissue section. Ensure thorough but gentle rinsing after the staining step. |
| Improper Fixation | Certain fixatives may be more prone to causing background staining with particular dyes. If the issue persists, consider trying an alternative fixation method. |
Problem 3: Uneven or Patchy Staining
-
Question: The staining on my tissue section is patchy and inconsistent. How can I achieve more uniform staining?
-
Answer: Uneven staining can arise from problems during tissue processing, deparaffinization, or the staining procedure itself.
| Possible Cause | Recommended Solution(s) |
| Incomplete Deparaffinization | Residual paraffin wax will prevent the aqueous staining solution from penetrating the tissue evenly. Ensure complete wax removal by using fresh xylene and a graded series of alcohols. |
| Tissue Sections Drying Out | Allowing the tissue section to dry at any point during the staining process can lead to uneven dye uptake and the formation of artifacts. It is crucial to keep the slides moist throughout the procedure. |
| Incomplete Fixative Penetration | If the fixative has not fully penetrated the tissue, the central areas may be poorly fixed, resulting in inconsistent staining. For larger tissue samples, ensure they are no more than 3-4 mm thick. Agitating the sample during fixation can also improve penetration. |
| Contaminated Reagents | Contaminants in the staining solutions or rinsing baths can interfere with uniform staining. Always use clean glassware and fresh or filtered reagents. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an anionic acid dye, meaning it carries a net negative charge. In an acidic solution, tissue proteins become protonated (positively charged). The negatively charged dye molecules then bind to these positively charged proteins through electrostatic interactions, resulting in the characteristic yellow staining of cellular cytoplasm, muscle, and connective tissues.
Q2: Which fixative is best for this compound staining?
A2: The optimal fixative can depend on the specific tissue type and the target to be visualized. Neutral buffered formalin is a commonly used general-purpose fixative that cross-links proteins. However, for some applications, other fixatives like those containing picric acid (e.g., Bouin's solution) may enhance the staining of acid dyes. It is often necessary to empirically determine the best fixative for a specific experimental context.
Q3: How does the choice of fixative impact this compound staining?
A3: Fixatives act to preserve tissue structure by cross-linking or denaturing proteins. The method of fixation can significantly alter the chemical properties of the tissue, which in turn affects dye binding. For example, cross-linking fixatives like formalin can sometimes mask the sites where the dye binds, potentially leading to weaker staining if fixation is prolonged. Denaturing fixatives, such as those containing alcohol, cause protein coagulation which can also influence dye penetration and binding.
Q4: Can I use this compound in a trichrome staining procedure?
A4: Yes, small molecular weight yellow acid dyes are often used in trichrome staining methods to stain erythrocytes and sometimes muscle fibers. In these procedures, different tissue components are stained with contrasting colors to allow for clear differentiation. The principles of dye competition, which are based on factors like molecular size and tissue porosity, are central to the success of trichrome staining.
Experimental Protocols
General Protocol for this compound Staining of Paraffin-Embedded Sections
Note: This is a generalized protocol. Optimization of incubation times, solution concentrations, and pH will likely be necessary for specific tissue types and experimental conditions.
Materials:
-
Deparaffinized and rehydrated tissue sections on microscope slides
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Ethanol (graded series: 100%, 95%, 70%)
-
Xylene (or a suitable substitute)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes of 5 minutes each.
-
Immerse in 100% ethanol: 2 changes of 3 minutes each.
-
Immerse in 95% ethanol: 2 minutes.
-
Immerse in 70% ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.1% - 1.0% (w/v) this compound staining solution in distilled water.
-
Acidify the staining solution by adding 0.5% - 1% (v/v) glacial acetic acid.
-
Immerse the slides in the this compound solution for 1-10 minutes. The optimal time should be determined empirically.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
For improved differentiation, a very brief rinse in a weak acetic acid solution (e.g., 0.2%) can be performed.
-
-
Dehydration:
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
-
Clearing:
-
Clear the slides in xylene or a suitable substitute.
-
-
Mounting:
-
Apply a coverslip using a compatible mounting medium.
-
Expected Results:
-
Acidophilic structures such as cytoplasm, muscle, and collagen should stain yellow. The intensity of the stain will depend on the tissue type and the specifics of the protocol used.
Visualizations
References
Validation & Comparative
A Comparative Guide to Connective Tissue Staining: C.I. Acid Yellow 99 vs. The Established Standard, Picric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C.I. Acid Yellow 99 and Picric Acid for the histological staining of connective tissue. While Picric Acid is a historically significant and widely utilized component of classical staining techniques such as Van Gieson and Picro-Sirius Red, the application of this compound in this context is not documented in standard histological literature. This comparison, therefore, juxtaposes the well-established performance of Picric Acid with the theoretical potential and known characteristics of this compound, providing a framework for understanding their respective properties and potential utility.
Executive Summary
Picric Acid has a long-standing role in histology, valued for its dual function as a fixative and a staining agent that imparts a yellow hue to muscle and cytoplasm, providing a stark contrast to the red-stained collagen in the Van Gieson method.[1][2] It is also integral to the Picro-Sirius Red technique, which is renowned for enhancing collagen birefringence under polarized light for detailed analysis.[3][4] However, the significant safety concerns associated with the dry, explosive nature of Picric Acid necessitate stringent handling and storage protocols.[5]
This compound, a synthetic azo dye, is primarily employed in the textile and leather industries. While it is an acid dye and thus has a theoretical basis for binding to basic tissue components, its use as a histological stain for connective tissue is not described in the available scientific literature. This guide will, therefore, focus on a comparative analysis of their chemical properties, known applications, and safety profiles, alongside detailed protocols for the established Picric Acid-based methods.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of this compound and Picric Acid.
Table 1: Chemical and Physical Properties
| Property | This compound | Picric Acid |
| C.I. Name | Acid Yellow 99 | 10305 |
| C.I. Number | 13900 | - |
| Synonyms | Acid complex yellow GR | 2,4,6-trinitrophenol (TNP) |
| Chemical Class | Azo, Metal Complex | Phenol derivative |
| Molecular Formula | C₁₆H₁₅CrN₄NaO₈S (representative) | C₆H₃N₃O₇ |
| Molecular Weight | ~496.35 g/mol | 229.10 g/mol |
| Appearance | Yellow to brown or orange-red powder | Pale yellow, odorless crystalline solid |
| Solubility | Soluble in water | Slightly soluble in water, more soluble in ethanol |
Table 2: Application and Performance in Staining
| Feature | This compound | Picric Acid |
| Established Histological Use | Not documented for connective tissue staining. Used in adsorption studies. | A key component of Van Gieson and Picro-Sirius Red stains for connective tissue. |
| Staining Mechanism | As an anionic dye, it likely binds to cationic (basic) tissue components through electrostatic interactions. | Acts as a small, penetrative acid dye, staining cytoplasm and muscle yellow. In Van Gieson, it is displaced from collagen by the larger acid fuchsin molecule. It also acts as a fixative, forming picrates with basic amino acids, which enhances acid dye binding. |
| Specificity | Unknown for histological applications. | Stains cytoplasm, muscle, and erythrocytes yellow in Van Gieson's stain. |
| Counterstaining Ability | Not established. | Excellent counterstain in combination with acid fuchsin and hematoxylin. |
| Photostability | Data in a histological context is unavailable. Azo dyes can be susceptible to fading. | Prone to fading, especially when exposed to light and residual processing chemicals. |
Table 3: Safety and Handling
| Aspect | This compound | Picric Acid |
| Primary Hazards | Potential for skin and eye irritation as a dye powder. | Highly explosive when dry; sensitive to heat, shock, and friction. Toxic if ingested, inhaled, or absorbed through the skin. |
| Handling Precautions | Standard laboratory PPE (gloves, lab coat, safety glasses). | Must be kept wet (typically with >30% water) to prevent explosion risk. Use non-metal spatulas. Work in a fume hood. |
| Storage | Cool, dry place. | Store in a cool, well-ventilated area away from heat and incompatible materials (metals, bases). Regularly inspect water content. |
| Disposal | As per local regulations for chemical waste. | As hazardous waste; special procedures are required for dehydrated picric acid. |
Experimental Protocols
Detailed methodologies for the two primary connective tissue staining methods utilizing Picric Acid are provided below. No established protocols for this compound in this application are available.
Protocol 1: Van Gieson's Stain for Collagen
This method is used to differentiate collagen from other tissue components like muscle and cytoplasm.
Reagents:
-
Weigert's Iron Hematoxylin (Solutions A and B)
-
Van Gieson's Solution (Saturated aqueous Picric Acid with 1% Acid Fuchsin)
-
Acid Alcohol (1% HCl in 70% Ethanol)
-
Ethanol series (95% and absolute)
-
Xylene or xylene substitute
-
Resinous mounting medium
Procedure:
-
Deparaffinize tissue sections and hydrate to distilled water.
-
Stain in freshly mixed Weigert's iron hematoxylin for 10-20 minutes to stain nuclei.
-
Wash in running tap water.
-
Differentiate briefly in acid alcohol if overstained, then "blue" the nuclei in tap water.
-
Rinse in distilled water.
-
Stain in Van Gieson's solution for 3-5 minutes.
-
Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Collagen: Bright Red
-
Muscle, Cytoplasm, Erythrocytes: Yellow
-
Nuclei: Blue/Black
Protocol 2: Picro-Sirius Red Stain for Collagen (with Polarization Microscopy)
This technique is highly specific for collagen and enhances its natural birefringence, allowing for the differentiation of collagen fiber thickness and orientation under polarized light.
Reagents:
-
Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous Picric Acid)
-
Weigert's Iron Hematoxylin (optional, for nuclear staining)
-
Acidified Water (0.5% Acetic Acid)
-
Ethanol series (absolute)
-
Xylene or xylene substitute
-
Resinous mounting medium
Procedure:
-
Deparaffinize tissue sections and hydrate to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin as in the Van Gieson protocol.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Rinse in two changes of acidified water.
-
Dehydrate rapidly in three changes of absolute ethanol.
-
Clear in xylene and mount.
Expected Results (under polarized light):
-
Thick Collagen Fibers (Type I): Red-Orange Birefringence
-
Thin Collagen Fibers (Type III): Green-Yellow Birefringence
-
Background: Dark
Mandatory Visualization
The following diagrams illustrate the staining mechanism of Van Gieson's stain and a comparative workflow for evaluating a potential new yellow dye against the established Picric Acid method.
Caption: Van Gieson Staining Mechanism.
Caption: Comparative Experimental Workflow.
Conclusion
Picric Acid remains an integral, if hazardous, component of fundamental connective tissue staining techniques. Its performance in Van Gieson and Picro-Sirius Red staining is well-characterized and provides the basis for countless studies in histology and pathology.
This compound, based on available data, is an industrial dye with no established role in histological staining. While its chemical nature as an acid dye suggests a potential for binding to tissue components, its efficacy, specificity, and overall performance as a substitute for Picric Acid are unknown. A rigorous experimental evaluation, following a workflow similar to the one diagrammed above, would be necessary to determine if it could serve as a viable, and potentially safer, alternative. Until such data is available, Picric Acid, despite its drawbacks, remains the standard for these classic and informative staining methods. Researchers should continue to adhere to strict safety protocols when handling Picric Acid and consider its known performance characteristics when interpreting results.
References
A Comparative Analysis of Cytoplasmic Stains: C.I. Acid Yellow 99 vs. Metanil Yellow
For researchers, scientists, and drug development professionals, the selection of appropriate histological stains is paramount for accurate tissue and cell component visualization. This guide provides a detailed comparison of two yellow anionic dyes, C.I. Acid Yellow 99 and Metanil Yellow, for their application as cytoplasmic stains. While both are acid dyes, their prevalence and documented use in histology differ significantly. Metanil Yellow is a recognized, albeit selectively used, counterstain, whereas this compound lacks established protocols in this application.
Overview and Performance
Metanil Yellow (C.I. 13065), also known as Acid Yellow 36, is an azo dye utilized in various histological staining methods as a counterstain.[1][2] It is effective in providing contrast in techniques such as the Periodic Acid-Schiff (PAS) and Alcian Blue-H&E staining protocols.[1][3] In these methods, Metanil Yellow typically imparts a yellow color to the cytoplasm and collagen, enhancing the visualization of other stained elements.[3] For instance, in a modified Alcian Blue-H&E stain for Barrett's esophagus, it helps to distinguish cellular components by staining collagen yellow and smooth muscle salmon, while mucin appears turquoise. It has also been used in some variants of Masson's trichrome stain to color collagen yellow in contrast to red-stained muscle.
In contrast, this compound (C.I. 13900) is a metal complex azo dye. Extensive searches of scientific literature and histology resources reveal that its primary applications are in the industrial sector for dyeing materials such as wool, silk, polyamide fibers, and leather. While it is available for purchase for laboratory use, there is a notable absence of published, peer-reviewed studies or established protocols detailing its use as a cytoplasmic stain in biological research. One source notes its utility as an anionic dye in adsorption studies. Without experimental data on its performance in histological applications, a direct comparison of its staining efficacy, specificity, and stability against Metanil Yellow is not feasible.
The fundamental principle of action for these acid dyes in histology is their anionic nature, which leads to binding with cationic (acidophilic) tissue components, such as proteins in the cytoplasm.
Data Presentation: Chemical and Physical Properties
For a clear comparison of their intrinsic properties, the following table summarizes the key chemical and physical data for this compound and Metanil Yellow.
| Property | This compound | Metanil Yellow |
| C.I. Number | 13900 | 13065 |
| CAS Number | 10343-58-5 | 587-98-4 |
| Molecular Formula | C₁₆H₁₃N₄NaO₈S | C₁₈H₁₄N₃NaO₃S |
| Molecular Weight | 444.35 g/mol | 375.39 g/mol |
| Dye Class | Azo, Metal Complex | Azo Dye |
| Color | Red-light yellow powder | Yellow powder |
| Aqueous Solubility | Soluble | 5.40% |
| Ethanol Solubility | Not specified | 5.40% |
| Primary Application | Industrial dye for textiles, leather | Histological counterstain |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following section provides an experimental protocol for the use of Metanil Yellow as a cytoplasmic counterstain. Due to the lack of established histological applications for this compound, a corresponding protocol cannot be provided.
Metanil Yellow as a Counterstain in a Multi-Staining Procedure
This protocol is a general guideline for using Metanil Yellow as a counterstain. The exact timings and concentrations may need to be optimized depending on the tissue type and the primary stain used.
Reagents:
-
Metanil Yellow solution (0.25% w/v in 0.25% acetic acid)
-
Weigert's Iron Hematoxylin (for nuclear staining)
-
Primary stain of choice (e.g., PAS, Alcian Blue)
-
Deionized or distilled water
-
Graded ethanol series (e.g., 70%, 95%, 100%) for dehydration
-
Clearing agent (e.g., xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin wax.
-
Rehydrate the tissue sections by passing them through a descending series of ethanol concentrations, typically 100%, 95%, and 70%.
-
Rinse with distilled water.
-
-
Nuclear Staining:
-
Stain with Weigert's Iron Hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol if necessary.
-
"Blue" the nuclei in running tap water or Scott's tap water substitute.
-
-
Primary Cytoplasmic or Component Staining:
-
Perform the primary staining procedure as required (e.g., PAS protocol for carbohydrates).
-
Rinse thoroughly with distilled water.
-
-
Metanil Yellow Counterstaining:
-
Immerse the slides in the Metanil Yellow solution for 1-2 minutes.
-
Briefly rinse with distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Rapidly dehydrate the sections through an ascending series of ethanol concentrations (e.g., 70%, 95%, 100%).
-
Clear the sections in xylene or a suitable substitute.
-
Apply a coverslip using a compatible mounting medium.
-
Expected Results:
-
Nuclei: Blue/Black
-
Cytoplasm/Collagen: Yellow
-
Other tissue components: As per the primary stain used (e.g., magenta for PAS-positive structures).
Mandatory Visualization
The following diagrams illustrate the general workflow for a histological staining procedure involving a counterstain and a logical decision-making process for selecting a yellow counterstain based on current knowledge.
Figure 1. A generalized experimental workflow for histological staining incorporating a cytoplasmic counterstain.
Figure 2. Logical workflow for selecting between Metanil Yellow and this compound as a cytoplasmic stain.
References
- 1. Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stainsfile.com [stainsfile.com]
- 3. Alcian Blue - H&E - Metanil Yellow Stain for Diagnosing Barrett's Esophagus [sigmaaldrich.com]
A Comparative Analysis of the Photostability of C.I. Acid Yellow 99 and Fluorescein for Research Applications
For Immediate Release
This guide provides a detailed comparison of the photostability of two widely used yellow dyes, C.I. Acid Yellow 99 and Fluorescein. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the appropriate dye for their specific applications, particularly where resistance to photodegradation is a critical factor. This comparison is supported by available experimental data and outlines the methodologies for assessing dye photostability.
Executive Summary
Fluorescein, a xanthene dye, is renowned for its brilliant fluorescence but is also known for its susceptibility to photobleaching. In contrast, this compound, a metal-complex azo dye, is generally characterized by its high lightfastness, a crucial attribute for applications requiring prolonged light exposure. This guide will delve into the quantitative and semi-quantitative data available for both dyes to provide a clear comparison of their photostability.
Overview of the Dyes
This compound is a synthetic anionic dye belonging to the class of premetallized azo dyes. It contains a chromium complex that plays a significant role in its stability.[1][2] It is widely used in the textile and leather industries for dyeing wool, silk, and polyamide fibers.[2][3] Its chemical structure contributes to its notable resistance to fading upon exposure to light.
Fluorescein is a well-known xanthene dye, extensively used as a fluorescent tracer in microscopy, immunoassays, and other biological applications. Its intense green fluorescence is pH-dependent. However, a significant drawback of fluorescein is its propensity to undergo irreversible photochemical degradation, leading to a loss of fluorescence, a phenomenon known as photobleaching.
Quantitative and Semi-Quantitative Photostability Data
The photostability of a dye can be quantified in several ways, including its photobleaching quantum yield (Φb) and its lightfastness rating. The photobleaching quantum yield represents the fraction of absorbed photons that lead to the irreversible destruction of the dye molecule. A lower Φb indicates higher photostability. Lightfastness is often rated on the Blue Wool Scale (ranging from 1 for very poor to 8 for excellent) as per ISO 105-B02 standards.[4]
| Property | This compound | Fluorescein |
| Dye Class | Metal-Complex Azo Dye | Xanthene Dye |
| Photostability Descriptor | Lightfastness Rating | Photobleaching Quantum Yield (Φb) |
| Quantitative/Semi-Quantitative Value | 4-5 (on the Blue Wool Scale) | ~3 x 10-5 to 5 x 10-5 |
| Interpretation | Good to Very Good Lightfastness | Low Photostability |
Note: The photostability of dyes can be influenced by various factors including the solvent, pH, concentration, and the presence of other substances.
Experimental Protocols
Determination of Lightfastness (for this compound)
The lightfastness of textile dyes like this compound is typically determined according to the ISO 105-B02 standard.
Methodology:
-
Sample Preparation: A sample of the material dyed with this compound is prepared.
-
Reference Materials: A set of blue wool references (rated 1 to 8) with known lightfastness is used for comparison.
-
Exposure: The dyed sample and the blue wool references are simultaneously exposed to a controlled artificial light source, typically a xenon arc lamp that simulates natural daylight, under specified conditions of temperature and humidity.
-
Assessment: The fading of the dyed sample is visually compared to the fading of the blue wool references. The lightfastness rating is assigned based on which blue wool reference shows a similar degree of fading.
Determination of Photobleaching Quantum Yield (for Fluorescein)
The photobleaching quantum yield of a fluorescent dye in solution is a more quantitative measure of its photostability.
Methodology:
-
Sample Preparation: A dilute solution of fluorescein in a suitable solvent (e.g., phosphate-buffered saline) is prepared in a cuvette.
-
Instrumentation: A spectrofluorometer or a fluorescence microscope equipped with a stable light source of a specific wavelength and a sensitive detector is used.
-
Irradiation: The sample is irradiated with a continuous beam of light at the excitation maximum of the dye.
-
Data Acquisition: The fluorescence intensity is monitored over time as the dye photobleaches.
-
Calculation: The photobleaching quantum yield (Φb) is calculated from the rate of fluorescence decay, the photon flux of the excitation light, and the molar extinction coefficient and fluorescence quantum yield of the dye.
Photodegradation Mechanisms
The pathways through which dyes lose their color and/or fluorescence upon light exposure differ based on their chemical structures.
This compound (Azo Dye): The photostability of metal-complex azo dyes is generally attributed to the central metal ion, which can help to dissipate the energy absorbed from light and thus prevent the cleavage of the azo bond (-N=N-). The degradation of azo dyes, when it occurs, often involves the photo-oxidation of the chromophore.
Fluorescein (Xanthene Dye): The photobleaching of fluorescein typically proceeds from its excited triplet state. In the presence of oxygen, this can lead to the formation of reactive oxygen species that can then react with and destroy the fluorescein molecule. The process can be accelerated by high light intensity and the presence of certain oxidizing or reducing agents.
Logical Workflow for Photostability Assessment
Caption: A flowchart outlining the general steps for comparing the photostability of a textile dye and a fluorescent dye.
Signaling Pathway of Fluorescein Photobleaching
Caption: A diagram illustrating the excitation of fluorescein and subsequent pathways leading to photobleaching.
Conclusion
The choice between this compound and Fluorescein for a particular research application should be guided by the specific requirements for photostability. For applications demanding high resistance to fading under prolonged or intense light exposure, such as in the dyeing of materials for long-term use, this compound with its good to very good lightfastness is a superior choice. For applications where high fluorescence quantum yield is paramount for short-term detection and photostability is a secondary concern, Fluorescein remains a viable option. However, for quantitative fluorescence microscopy or long-term imaging studies, the low photostability of fluorescein is a significant limitation, and more photostable alternatives should be considered. Researchers should carefully evaluate the experimental conditions and the required duration of signal stability when selecting between these two dyes.
References
A Comprehensive Guide to the Validation of C.I. Acid Yellow 99 for Quantitative Adsorption Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Methodological Validation
This guide provides a detailed comparison of C.I. Acid Yellow 99 with other commonly used dyes for quantitative adsorption analysis. It offers supporting experimental data and established protocols to validate its suitability for various research applications, particularly in the fields of materials science, environmental science, and drug delivery.
Introduction to Quantitative Adsorption Analysis
Quantitative adsorption analysis is a critical technique for characterizing the surface properties of materials, determining the efficacy of adsorbents in wastewater treatment, and studying drug loading and release mechanisms. The selection of an appropriate adsorbate (dye) is paramount for obtaining accurate and reproducible results. An ideal dye for such studies should exhibit strong light absorbance for easy quantification, be stable under experimental conditions, and have a well-understood interaction with the adsorbent surface.
This compound is an anionic monoazo dye widely used in the textile and leather industries. Its chemical structure and solubility in water make it a potential candidate for quantitative adsorption studies. This guide validates its performance by comparing it with two commonly used alternative dyes: Malachite Green (a cationic dye) and Congo Red (an anionic diazo dye).
Physicochemical Properties of Selected Dyes
A thorough understanding of the physicochemical properties of the dyes is essential for interpreting adsorption data. Key properties of this compound, Malachite Green, and Congo Red are summarized in the table below.
| Property | This compound | Malachite Green | Congo Red |
| C.I. Name | Acid Yellow 99 | Basic Green 4 | Direct Red 28 |
| CAS Number | 10343-58-5[1][2] | 569-64-2 | 573-58-0 |
| Molecular Formula | C16H13N4NaO8S[2] | C23H25ClN2 | C32H22N6Na2O6S2 |
| Molecular Weight ( g/mol ) | 444.35[2] | 364.91 | 696.66 |
| Dye Type | Anionic (Monoazo)[2] | Cationic (Triphenylmethane) | Anionic (Diazo) |
| Solubility in Water | Soluble | Soluble | Soluble |
| Appearance | Yellow to brown powder | Green crystals | Dark red-brown powder |
Comparative Performance in Adsorption Analysis
The performance of a dye in quantitative adsorption analysis is primarily evaluated based on its maximum adsorption capacity (q_m), and the kinetics of the adsorption process. The following tables summarize reported values for this compound and the selected alternatives. It is crucial to note that these values are highly dependent on the specific adsorbent used and the experimental conditions (e.g., pH, temperature, initial dye concentration).
Adsorption Isotherm Parameters
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich models are the most commonly used isotherms.
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The key parameter is the maximum adsorption capacity (q_m).
-
Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. The parameter K_f is related to the adsorption capacity, and 'n' is related to the adsorption intensity.
| Dye | Adsorbent | q_m (mg/g) (Langmuir) | K_f ((mg/g)(L/mg)^(1/n)) (Freundlich) | n (Freundlich) | Reference |
| This compound | Polyacrylonitrile/activated carbon composite | 22.87 | - | - | |
| Malachite Green | Jordanian Diatomite | - | - | - | |
| Malachite Green | Mesoporous Natural Inorganic Clays | 243.90 | - | - | |
| Malachite Green | Activated Carbon from Desert Date Seed Shell | - | - | - | |
| Congo Red | Fly-Ash@Fe3O4 Mixture | - | Best Fit | - | |
| Congo Red | Orange Peel Biochar modified with CTAB | 290.1 | - | - | |
| Congo Red | Zeolite | - | 126.31 | 0.61 |
Note: A direct comparison of q_m and K_f values is challenging due to the use of different adsorbents and experimental conditions in the cited studies. This table serves to provide a range of reported values for each dye.
Adsorption Kinetic Parameters
Adsorption kinetics describe the rate of dye uptake by the adsorbent. The pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetic data.
-
Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of unoccupied sites.
-
Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.
| Dye | Adsorbent | Kinetic Model Fit | k1 (min⁻¹) (Pseudo-First-Order) | k2 (g/mg·min) (Pseudo-Second-Order) | Reference |
| This compound | Polyacrylonitrile/activated carbon composite | - | - | - | |
| Malachite Green | Jordanian Diatomite | Combination of chemisorption and intraparticle diffusion | - | - | |
| Malachite Green | Mesoporous Natural Inorganic Clays | Pseudo-first-order | - | - | |
| Malachite Green | Activated Carbon from Desert Date Seed Shell | Pseudo-second-order | - | - | |
| Congo Red | Fly-Ash@Fe3O4 Mixture | Pseudo-second-order | - | - | |
| Congo Red | Orange Peel Biochar modified with CTAB | Pseudo-second-order | - | - | |
| Congo Red | Zeolite | Pseudo-second-order | - | - |
Note: The rate constants (k1 and k2) are specific to the experimental conditions of each study and should be compared with caution.
Experimental Protocols for Validation
To validate this compound or any other dye for quantitative adsorption analysis, a standardized set of experiments should be performed. The following protocols provide a detailed methodology.
Spectrophotometric Analysis and Calibration
Objective: To determine the wavelength of maximum absorbance (λ_max) and create a calibration curve to relate absorbance to dye concentration.
Materials:
-
This compound (or alternative dye)
-
Distilled or deionized water
-
Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Cuvettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known mass of the dye powder and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).
-
Determination of λ_max:
-
Prepare a dilute solution of the dye from the stock solution.
-
Scan the absorbance of the dilute solution over a range of wavelengths (e.g., 300-700 nm) using the spectrophotometer.
-
The wavelength at which the highest absorbance is recorded is the λ_max.
-
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.
-
Measurement of Absorbance: Measure the absorbance of each standard solution at the determined λ_max.
-
Creation of Calibration Curve: Plot a graph of absorbance versus concentration. A linear relationship, as described by the Beer-Lambert Law, should be observed. The equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
Batch Adsorption Experiments
Objective: To determine the adsorption capacity and kinetics of the dye onto a specific adsorbent.
Materials:
-
Adsorbent material
-
Dye stock solution
-
pH meter
-
Shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
Spectrophotometer
Procedure:
-
Adsorbent Preparation: Ensure the adsorbent is properly prepared (e.g., washed, dried, and sieved to a uniform particle size).
-
Adsorption Isotherm Study:
-
Prepare a series of flasks containing a fixed amount of adsorbent and a fixed volume of dye solutions with varying initial concentrations.
-
Agitate the flasks for a predetermined equilibrium time (determined from kinetic studies) at a constant temperature.
-
After reaching equilibrium, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the dye in the supernatant using the spectrophotometer and the calibration curve.
-
Calculate the amount of dye adsorbed at equilibrium (q_e) using the formula: q_e = (C_0 - C_e) * V / m where C_0 is the initial dye concentration, C_e is the equilibrium dye concentration, V is the volume of the solution, and m is the mass of the adsorbent.
-
Fit the data to the Langmuir and Freundlich isotherm models to determine the isotherm parameters.
-
-
Adsorption Kinetic Study:
-
Prepare a flask with a known volume of dye solution of a specific initial concentration and add a known mass of the adsorbent.
-
Agitate the mixture at a constant temperature.
-
Withdraw aliquots of the solution at different time intervals.
-
Separate the adsorbent and measure the dye concentration in the solution at each time point.
-
Calculate the amount of dye adsorbed at time t (q_t) using a similar formula as for q_e.
-
Fit the data to the pseudo-first-order and pseudo-second-order kinetic models to determine the rate constants.
-
Visualizations
Experimental Workflow for Dye Validation
References
Spectral Overlap Analysis: C.I. Acid Yellow 99 and Common Fluorophores
A Comparative Guide for Researchers in Life Sciences and Drug Development
In the realm of fluorescence-based imaging and analysis, the careful selection of fluorophores is paramount to generating accurate and reproducible data. A critical consideration in multi-color experiments is the potential for spectral overlap between the chosen dyes, which can lead to signal bleed-through and compromised results. This guide provides a comparative analysis of the spectral properties of C.I. Acid Yellow 99 and a selection of commonly used fluorophores to aid researchers in experimental design and fluorophore selection.
Spectral Properties of Common Fluorophores
The selection of appropriate fluorophores is dictated by their excitation and emission maxima, which should be compatible with the available light sources and detectors of the imaging system. The spectral characteristics of several widely used fluorophores are summarized in the table below.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| FITC (Fluorescein Isothiocyanate) | 495 | 518[1] |
| TRITC (Tetramethylrhodamine Isothiocyanate) | 547 | 572[1] |
| Alexa Fluor 488 | 494 | 517[1] |
| Alexa Fluor 594 | 590 | 617 |
| Cy3 | 550 | 570[1] |
| Cy5 | 650 | 670[1] |
Spectral Characteristics of this compound
Experimental Determination of Spectral Overlap
To mitigate the risks of spectral bleed-through, a thorough understanding of the spectral profiles of all fluorophores in a given experiment is necessary. The following is a general protocol for determining the excitation and emission spectra of a fluorophore and assessing its spectral overlap with others.
Objective:
To determine the excitation and emission spectra of this compound and to quantify its spectral overlap with other common fluorophores.
Materials:
-
This compound
-
Common fluorophores of interest (e.g., FITC, TRITC, Alexa Fluor 488, etc.)
-
Spectrofluorometer
-
Quartz cuvettes
-
Appropriate buffer solution (e.g., PBS)
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the other fluorophores in a suitable solvent (e.g., DMSO or water).
-
Preparation of Working Solutions: Dilute the stock solutions to a working concentration in the desired experimental buffer. The final concentration should be optimized to yield a strong fluorescence signal without significant inner filter effects.
-
Determination of Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to an estimated emission maximum (e.g., for a yellow dye, start around 550 nm).
-
Scan a range of excitation wavelengths (e.g., 350-530 nm) and record the fluorescence intensity.
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
-
Determination of Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λex.
-
Scan a range of emission wavelengths (e.g., from λex + 20 nm to 700 nm) and record the fluorescence intensity.
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
-
Spectral Overlap Analysis:
-
Plot the normalized emission spectrum of this compound and the normalized excitation spectrum of the other fluorophore on the same graph.
-
The area of overlap between the two spectra represents the potential for spectral bleed-through from this compound into the detection channel of the other fluorophore.
-
Conversely, plot the normalized emission spectrum of the other fluorophore and the normalized excitation spectrum of this compound to assess bleed-through in the other direction.
-
-
Data Presentation: Summarize the determined excitation and emission maxima in a table. The degree of spectral overlap can be quantified as a percentage of the emission spectrum of the donor fluorophore that overlaps with the excitation spectrum of the acceptor fluorophore.
Visualizing Spectral Overlap and Experimental Workflow
Clear visual representations of conceptual frameworks and experimental procedures are crucial for understanding and executing scientific protocols. The following diagrams, generated using the DOT language, illustrate the concept of spectral overlap and the experimental workflow for its determination.
Caption: Conceptual diagram of spectral overlap between two fluorophores.
References
Performance Showdown: C.I. Acid Yellow 99 Versus Key Alternatives in Textile Dyeing
For Immediate Release
A comprehensive comparative analysis of C.I. Acid Yellow 99 against other prominent yellow acid dyes reveals its robust performance profile, particularly noted for its excellent lightfastness and good overall durability. This guide provides researchers, scientists, and drug development professionals with objective data to inform their selection of coloring agents for textiles and other materials.
This report details the performance characteristics of this compound in comparison to C.I. Acid Yellow 36, C.I. Acid Yellow 49, and C.I. Acid Yellow 232, focusing on critical parameters such as light, wash, and perspiration fastness. The data presented is compiled from various industry sources and standardized testing methodologies to ensure a reliable comparison.
Comparative Performance Data of Yellow Acid Dyes
The selection of an appropriate acid dye is contingent on the specific application and desired performance characteristics. The following tables summarize the fastness properties of this compound and its alternatives. Fastness is rated on a scale of 1 to 5 for most tests, and 1 to 8 for lightfastness, with a higher number indicating superior performance.
| Dye | C.I. Number | Lightfastness (AATCC 16) | Wash Fastness (Color Change) (AATCC 61) | Wash Fastness (Staining) (AATCC 61) | Perspiration Fastness (AATCC 15) |
| Acid Yellow 99 | 13900 | 4-5[1] | 3-4 | 4-5 | 4 |
| Acid Yellow 36 | 13065 | 3[2] | 2[2] | 2-3[2] | 1 (Staining: 4-5)[2] |
| Acid Yellow 49 | 18640 | 5-6 | 2-3 | 3 | 3 |
| Acid Yellow 232 | 134687-50-6 | High | High | High | Good |
Note: The data presented is aggregated from multiple sources and should be used as a comparative guide. Performance may vary based on the substrate, dyeing process, and concentration of the dye.
In-Depth Experimental Protocols
To ensure accurate and reproducible results in dye performance evaluation, standardized experimental protocols are essential. The following are detailed methodologies for key experiments based on AATCC and ISO standards.
Protocol 1: Exhaust Dyeing of Wool/Nylon
This protocol describes the standard laboratory procedure for applying acid dyes to protein or polyamide fibers.
Materials:
-
Acid dye powder
-
Wool or nylon fabric
-
Distilled water
-
Acetic acid or sulfuric acid (for pH adjustment)
-
Sodium sulfate (Glauber's salt) as a leveling agent
-
Beakers, heating and stirring apparatus
Procedure:
-
Scouring: The fabric is first washed with a non-ionic detergent to remove any impurities that may hinder dye uptake.
-
Dye Bath Preparation: A dye bath is prepared with a specific liquor ratio (e.g., 40:1). The required amount of dye, leveling agent, and acid are added to achieve the desired shade and a pH of 4.5-5.5.
-
Dyeing: The scoured fabric is introduced into the dye bath at approximately 40°C. The temperature is gradually raised to near boiling (98-100°C) and maintained for 45-60 minutes with constant stirring.
-
Rinsing and Drying: After dyeing, the fabric is thoroughly rinsed with cold water until the water runs clear and then air-dried.
Protocol 2: Colorfastness to Light (AATCC Test Method 16.3)
This test evaluates the resistance of the dyed fabric to fading when exposed to light.
Apparatus:
-
Xenon-arc lamp apparatus
-
AATCC Blue Wool Lightfastness Standards
-
Gray Scale for Color Change
Procedure:
-
A specimen of the dyed fabric is exposed to a xenon-arc light source under specified conditions of temperature and humidity.
-
Simultaneously, AATCC Blue Wool Lightfastness Standards are exposed.
-
The exposure continues until a specified color change is observed on the standard.
-
The change in color of the test specimen is then assessed by comparing the exposed and unexposed portions using the Gray Scale for Color Change.
Protocol 3: Colorfastness to Washing (AATCC Test Method 61)
This accelerated test determines the color loss and staining of dyed textiles after repeated laundering.
Apparatus:
-
Launder-Ometer or similar apparatus
-
Stainless steel canisters and balls
-
AATCC Standard Reference Detergent
-
Multifiber test fabric
-
Gray Scale for Color Change and Gray Scale for Staining
Procedure:
-
A specimen of the dyed fabric is stitched to a multifiber test fabric.
-
The composite specimen is placed in a stainless steel canister with a specified amount of detergent solution and stainless steel balls.
-
The canister is then placed in a Launder-Ometer and agitated at a specified temperature (e.g., 49°C for Test 2A) for 45 minutes.
-
After the cycle, the specimen is rinsed, dried, and the color change of the specimen and the staining of the multifiber fabric are evaluated using the respective Gray Scales.
Protocol 4: Colorfastness to Perspiration (AATCC Test Method 15)
This method assesses the resistance of the dyed fabric to the effects of perspiration.
Apparatus:
-
AATCC Perspirometer or equivalent device
-
Oven
-
Acidic and alkaline perspiration solutions
-
Multifiber test fabric
-
Gray Scale for Color Change and Gray Scale for Staining
Procedure:
-
A specimen of the dyed fabric is attached to a multifiber test fabric.
-
The composite specimen is immersed in a prepared acidic or alkaline perspiration solution for 30 minutes.
-
The specimen is then placed between plates in a Perspirometer under a specified pressure.
-
The loaded unit is placed in an oven at 38°C for 6 hours.
-
After drying, the color change of the specimen and the staining of the multifiber fabric are evaluated using the appropriate Gray Scales.
Visualizing the Experimental Workflow
To further clarify the process of dye application and performance evaluation, the following diagram illustrates the logical workflow.
Conclusion
This compound demonstrates a favorable balance of performance properties, particularly its high lightfastness, making it a suitable candidate for applications requiring good durability to light exposure. While other dyes like C.I. Acid Yellow 49 may offer slightly better lightfastness, their performance in other areas such as wash fastness might be lower. The choice of dye will ultimately depend on the end-use requirements of the product and the specific fastness properties that are of highest priority. The provided experimental protocols offer a standardized framework for conducting in-house comparative studies to validate the performance of these dyes for specific applications.
References
A Comparative Guide to Protein Quantification: C.I. Acid Yellow 99 and Established Staining Methodologies
For the modern researcher, accurate protein quantification is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of C.I. Acid Yellow 99 with established protein staining methods, offering insights into their performance, detailed experimental protocols, and a clear visualization of the quantification workflow. The data presented here is intended to assist researchers, scientists, and drug development professionals in selecting the optimal staining method for their specific experimental needs.
Performance Comparison of Protein Stains
The choice of a protein stain is a critical decision that impacts the sensitivity, accuracy, and linear dynamic range of protein quantification. While this compound is not a conventional protein stain for electrophoresis gels, its properties as an acid dye suggest a potential application in this context, analogous to other acid dyes used in quantitative histochemistry. This guide compares the projected performance of this compound with widely used staining methods: Coomassie Brilliant Blue, Silver Staining, and Fluorescent Stains.
| Feature | This compound (Projected) | Coomassie Brilliant Blue (R-250/G-250) | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) |
| Principle of Staining | Electrostatic interaction with positively charged amino acid residues. | Binds non-covalently to proteins, primarily through basic and hydrophobic amino acids.[1] | Reduction of silver ions to metallic silver on the protein surface.[2] | Non-covalent binding of a fluorescent dye to proteins.[3][4] |
| Sensitivity | Moderate | Good (8-25 ng)[5] | Excellent (0.25-5 ng) | Excellent (0.25-0.5 ng) |
| Linear Dynamic Range | Expected to be moderate to good | Good (over one to two orders of magnitude) | Narrow, prone to saturation | Excellent (over three to four orders of magnitude) |
| Compatibility with Mass Spectrometry | Likely compatible (removable stain) | Yes | Generally not compatible (some protocols exist with reduced sensitivity) | Yes |
| Ease of Use | Simple | Simple | Complex, multi-step | Simple to moderate |
| Cost | Low | Low | Moderate | High |
| Time to Result | Fast | Fast to moderate | Slow | Moderate |
Experimental Protocols
Detailed and consistent protocols are essential for achieving reproducible protein quantification. Below are the methodologies for this compound (a proposed protocol based on the principles of acid dye staining), Coomassie Brilliant Blue, and a total protein staining workflow for membrane normalization.
Protocol 1: this compound Staining for Protein Quantification in Polyacrylamide Gels (Proposed)
This protocol is based on the principles of quantitative staining with acid dyes like Fast Green FCF and Naphthol Yellow S. Optimization may be required for specific applications.
Reagents:
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Staining Solution: 0.1% (w/v) this compound in 7% (v/v) Acetic Acid
-
Destaining Solution: 7% (v/v) Acetic Acid
-
Storage Solution: Deionized Water
Procedure:
-
Fixation: Following electrophoresis, place the gel in the Fixing Solution for at least 1 hour with gentle agitation. This step is crucial to precipitate proteins within the gel matrix.
-
Washing: Rinse the gel with deionized water three times for 5 minutes each to remove residual SDS and fixing solution.
-
Staining: Immerse the gel in the Staining Solution and incubate for 1-2 hours with gentle agitation.
-
Destaining: Transfer the gel to the Destaining Solution and agitate gently. Change the destaining solution every 30 minutes until a clear background is achieved and protein bands are distinct.
-
Imaging: Image the gel using a densitometer or a gel documentation system with a white light transilluminator.
-
Analysis: Quantify the protein bands using densitometry software. The integrated density of each band is proportional to the amount of protein.
Protocol 2: Coomassie Brilliant Blue R-250 Staining
A classic and widely used method for protein visualization and quantification.
Reagents:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid
-
Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid
-
Storage Solution: 7% (v/v) Acetic Acid
Procedure:
-
Staining: After electrophoresis, immerse the gel in the Staining Solution and incubate with gentle agitation for 1 hour.
-
Destaining: Remove the staining solution and add the Destaining Solution. Agitate gently, changing the solution periodically until the background is clear and protein bands are well-defined.
-
Storage: Store the destained gel in the Storage Solution.
-
Imaging and Analysis: Image the gel and perform densitometric analysis as described in Protocol 1.
Protocol 3: Total Protein Staining for Western Blot Normalization
This method is increasingly recognized as the gold standard for quantitative Western blotting, correcting for variations in sample loading and transfer efficiency.
Reagents:
-
Membrane Stain: A commercially available total protein stain for membranes (e.g., Ponceau S, Fast Green FCF, or a fluorescent total protein stain).
-
Wash Solution: As recommended by the stain manufacturer (typically TBST or PBST).
Procedure:
-
Protein Transfer: Following SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Staining: After transfer, briefly rinse the membrane with deionized water and then incubate with the total protein stain according to the manufacturer's instructions.
-
Imaging: Image the stained membrane using an appropriate imaging system. For colorimetric stains like Ponceau S or Fast Green FCF, a white light imager is used. For fluorescent stains, a fluorescence imaging system is required.
-
Destaining: Destain the membrane completely as per the manufacturer's protocol to ensure no interference with subsequent immunodetection.
-
Immunodetection: Proceed with the standard Western blotting protocol (blocking, primary and secondary antibody incubations, and chemiluminescent or fluorescent detection).
-
Analysis: Quantify the total protein in each lane from the initial stain image and the signal from the protein of interest from the final immunodetection image. Normalize the signal of the protein of interest to the total protein signal in the corresponding lane.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in protein quantification using this compound and the total protein normalization workflow.
Caption: Workflow for in-gel protein quantification using this compound.
Caption: Workflow for quantitative Western blotting using total protein normalization.
References
- 1. Protein Gel and Membrane Stains | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. What are the most common protein staining methods? | AAT Bioquest [aatbio.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
Evaluating C.I. Acid Yellow 99 for Multiplex Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential of C.I. Acid Yellow 99, a synthetic azo dye, for use in multiplex imaging applications. Due to a lack of publicly available, specific excitation and emission spectra for this compound in a microscopy context, this document focuses on providing the necessary experimental protocols and a comparative framework to empower researchers to make their own assessments. We will compare the known general characteristics of azo dyes to established fluorophore classes and provide a detailed methodology for determining the spectral properties and potential for cross-reactivity of any novel dye, using this compound as a case study.
Introduction to this compound and Multiplex Imaging
This compound is a water-soluble, synthetic azo dye traditionally used in the textile, food, and cosmetics industries.[1][2] It is also classified as a fluorescent dye, suggesting it possesses properties that could make it suitable for biological imaging.[3] Its applications in a laboratory setting have included adsorption studies.[4] The chemical and physical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| C.I. Name | Acid Yellow 99 | [2] |
| CAS Number | 10343-58-5 | |
| Molecular Formula | C16H12CrN4NaO9S | |
| Appearance | Yellow to brown or orange-red powder | |
| Solubility | Soluble in water | |
| Chemical Class | Azo dye |
Multiplex imaging is a powerful technique that enables the simultaneous visualization of multiple molecular targets within a single biological sample, such as a tissue section. This approach is critical for understanding complex biological systems, particularly in fields like oncology, where the spatial relationships between different cell types in the tumor microenvironment are of paramount importance. Common multiplex imaging techniques are based on immunofluorescence (mIF), where antibodies conjugated to different fluorophores are used to label specific targets.
A key challenge in multiplex immunofluorescence is managing the spectral overlap, or cross-reactivity, between different fluorophores. Spectral overlap occurs when the emission spectrum of one fluorophore bleeds into the detection channel of another, leading to false-positive signals and inaccurate data. Therefore, the careful selection of fluorophores with narrow emission spectra and sufficient separation between their emission maxima is crucial for successful multiplex imaging.
Comparative Analysis of Fluorophore Classes
While specific spectral data for this compound is unavailable, we can compare the general properties of its chemical class (azo dyes) with commonly used fluorophores in multiplex imaging. This provides a theoretical basis for considering its potential advantages and disadvantages.
Table 2: General Comparison of Fluorophore Classes for Multiplex Imaging
| Fluorophore Class | Examples | Typical Excitation/Emission Range (Yellow) | Advantages | Disadvantages |
| Azo Dyes | This compound (hypothetical) | Unknown | Potentially low cost, readily available. | Spectral properties often pH-sensitive, prone to photobleaching, broad emission spectra are common. |
| Fluorescein Derivatives | FITC, Alexa Fluor 488 | 490-495 nm / 515-525 nm | Bright, well-established protocols. | Photobleaching (FITC), pH sensitivity (FITC). |
| Cyanine Dyes | Cy3 | ~550 nm / ~570 nm | Bright, relatively photostable. | Can be prone to photobleaching with intense illumination. |
| Polymer Dyes | Brilliant Violet dyes | Various | Extremely bright, narrow emission spectra. | Can be more expensive. |
| Quantum Dots | Qdot® 525 | Broad (e.g., 405 nm) / 525 nm | Very photostable, narrow and symmetric emission spectra. | Larger size can cause steric hindrance, may require specialized imaging systems. |
Experimental Protocol for Assessing a Novel Dye in Multiplex Imaging
To determine the suitability of this compound or any new dye for multiplex imaging, a systematic experimental approach is required. The following protocols outline the necessary steps to characterize its spectral properties and quantify its cross-reactivity.
Determining Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths of this compound in a buffer system relevant to immunofluorescence.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Create a series of dilutions to find a concentration that gives a readable signal without being oversaturated.
-
To determine the emission spectrum: a. Set the spectrofluorometer to an initial excitation wavelength (e.g., 400 nm). b. Scan a range of emission wavelengths (e.g., 420-700 nm) and record the fluorescence intensity. c. Repeat this process for a range of excitation wavelengths (e.g., incrementing by 10 nm from 400 nm to 550 nm). d. The emission scan that yields the highest peak intensity will identify the optimal excitation wavelength and the corresponding emission spectrum.
-
To determine the excitation spectrum: a. Set the emission wavelength to the peak identified in the previous step. b. Scan a range of excitation wavelengths (e.g., 350-550 nm) and record the fluorescence intensity. This will yield the excitation spectrum.
Quantifying Spectral Bleed-through (Cross-reactivity)
Objective: To quantify the percentage of signal from this compound that is detected in the channels of other commonly used fluorophores, and vice versa.
Materials:
-
Tissue sections or cells suitable for immunofluorescence.
-
Primary antibodies for different targets.
-
Secondary antibodies conjugated to:
-
This compound (requires custom conjugation)
-
A blue fluorophore (e.g., DAPI)
-
A green fluorophore (e.g., Alexa Fluor 488)
-
A red fluorophore (e.g., Alexa Fluor 594)
-
A far-red fluorophore (e.g., Alexa Fluor 647)
-
-
Mounting medium.
-
A fluorescence microscope with configurable filter sets or a spectral imaging system.
Procedure:
-
Prepare five sets of slides, each stained with only one of the fluorophore-conjugated secondary antibodies (single-staining controls).
-
For each slide, acquire images in all detection channels that will be used in the multiplex experiment (e.g., DAPI, FITC, TRITC, Cy5 channels).
-
For each channel, measure the mean fluorescence intensity in a region of positive staining.
-
Calculate the spectral bleed-through percentage for each fluorophore into every other channel using the following formula:
Bleed-through (%) = (Mean intensity in non-target channel / Mean intensity in target channel) x 100
Data Presentation:
The results of the spectral bleed-through analysis should be summarized in a cross-reactivity matrix.
Table 3: Hypothetical Spectral Bleed-through Matrix (%)
| Emitter \ Detector | DAPI Channel | Green Channel | Yellow Channel | Red Channel | Far-Red Channel |
| DAPI | 100 | 5.2 | 1.1 | 0.1 | 0.0 |
| Alexa Fluor 488 | 0.2 | 100 | 15.3 | 2.1 | 0.1 |
| This compound | 0.1 | 8.9 | 100 | 12.4 | 0.5 |
| Alexa Fluor 594 | 0.0 | 0.3 | 4.5 | 100 | 3.7 |
| Alexa Fluor 647 | 0.0 | 0.0 | 0.2 | 1.8 | 100 |
Note: This table is populated with hypothetical data for illustrative purposes. Actual values must be determined experimentally. A high percentage in an off-target channel indicates significant cross-reactivity that could compromise multiplexing results.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the principles of spectral overlap.
Caption: Workflow for quantifying spectral cross-reactivity.
Caption: The principle of spectral overlap and bleed-through.
Conclusion and Recommendations
The suitability of this compound for multiplex imaging remains to be experimentally determined. While its classification as a fluorescent dye is promising, the lack of specific spectral data necessitates a thorough in-house validation before it can be incorporated into multiplex panels.
Recommendations for researchers:
-
Perform Spectral Characterization: Follow the protocol outlined in section 3.1 to determine the precise excitation and emission spectra of this compound.
-
Quantify Cross-reactivity: Use the protocol in section 3.2 to assess the spectral bleed-through with other fluorophores intended for your multiplex panel. A bleed-through of less than 5% into a neighboring channel is generally considered acceptable, although this threshold can be application-dependent.
-
Assess Photostability: Evaluate the photostability of this compound under typical imaging conditions. Azo dyes can be susceptible to photobleaching, which could limit their use in experiments requiring long exposure times or repeated imaging.
-
Consider Alternatives: If this compound proves to have unfavorable spectral properties (e.g., broad emission, significant overlap), a wide range of commercially available yellow fluorophores with well-characterized spectra are available (see Table 2).
By following these guidelines, researchers can objectively assess the performance of this compound and make informed decisions about its inclusion in their multiplex imaging experiments.
References
A Comparative Guide to Validating C.I. Acid Yellow 99 Staining Results with Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the staining results of C.I. Acid Yellow 99, an industrial azo dye, for potential applications in biological research, and compares its hypothetical performance with established histological yellow counterstains. While this compound is primarily used in the textile and leather industries, this guide outlines the necessary steps to validate it for research use, with a focus on quantitative spectroscopic analysis.
Introduction to this compound and Histological Counterstains
This compound (CAS Number: 10343-58-5) is a yellow powder soluble in water, primarily used for dyeing materials such as wool, silk, and polyamide fibers.[1] Its use as a biological stain is not well-documented. In histology, yellow dyes are crucial as counterstains, providing contrast to nuclear stains (like hematoxylin) and allowing for the clear visualization of cytoplasm, muscle, and collagen. Established yellow counterstains include Picric Acid, Metanil Yellow, and Tartrazine, each with specific applications in widely used staining protocols like the Van Gieson and Masson's Trichrome methods.
Performance Comparison of Yellow Dyes
A critical step in validating a new stain is to compare its performance against existing standards. This involves evaluating its chemical properties and its performance in staining protocols. The following table summarizes the key characteristics of this compound and compares them with common alternatives.
| Parameter | This compound | Metanil Yellow | Tartrazine | Picric Acid |
| C.I. Number | 13900[1] | 13065[2] | 19140[3] | 10305[4] |
| Molecular Formula | C₁₆H₁₃N₄NaO₈S | C₁₈H₁₄N₃NaO₃S | C₁₆H₉N₄Na₃O₉S₂ | C₆H₃N₃O₇ |
| Molecular Weight | 444.35 g/mol | 375.38 g/mol | 534.36 g/mol | 229.10 g/mol |
| Absorption Max (λmax) | Not available for tissue | ~435-536 nm | ~422-428 nm | ~354-360 nm |
| Common Applications | Industrial dyeing | Counterstain in Trichrome methods | General counterstain | Van Gieson's stain, fixative |
Experimental Protocols
Validating a new stain requires a rigorous and well-documented process. Below are detailed protocols for a hypothetical staining procedure using this compound as a counterstain, followed by a method for spectroscopic validation.
Protocol 1: Hypothetical Trichrome Staining with this compound
This protocol is adapted from the Masson's Trichrome stain, substituting a standard yellow dye with this compound.
Reagents:
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
This compound solution (0.5% in 1% acetic acid)
-
1% Acetic acid solution
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Counterstain with 0.5% this compound solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2 minutes.
-
Dehydrate quickly through an ethanol series.
-
Clear in xylene and mount.
Protocol 2: Spectroscopic Validation of Stained Tissue Sections
This protocol outlines the steps to quantitatively assess the staining results using microspectrophotometry.
Equipment:
-
Microscope with a spectrophotometer attachment
-
Light source with a stable output
-
Appropriate software for data acquisition and analysis
Procedure:
-
Prepare Stained Slides: Prepare tissue sections stained with this compound and the alternative yellow dyes (Metanil Yellow, Tartrazine, Picric Acid) using the same protocol. A serial section of the same tissue block should be used for each stain to ensure comparability.
-
Blank Measurement: On each slide, select a clear area with no tissue and acquire a blank spectrum to account for the absorbance of the glass slide, mounting medium, and any clearing agent.
-
Spectral Acquisition:
-
Identify regions of interest (ROIs) within the tissue that are expected to be stained yellow (e.g., cytoplasm, muscle fibers).
-
For each ROI, acquire the absorption spectrum over the visible range (typically 400-700 nm).
-
Collect spectra from multiple ROIs across different areas of the tissue section to ensure reproducibility.
-
-
Data Analysis:
-
Subtract the blank spectrum from the acquired tissue spectra.
-
Determine the wavelength of maximum absorbance (λmax) for each stain.
-
Measure the absorbance at λmax for each ROI.
-
Calculate the mean and standard deviation of the absorbance values for each stain across all ROIs.
-
Compare the λmax and absorbance values of this compound with those of the established stains.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for the hypothetical trichrome staining protocol.
Caption: Workflow for the spectroscopic validation of staining results.
Conclusion
While this compound is not a conventional histological stain, its potential for use in research can be systematically evaluated. The protocols and workflows outlined in this guide provide a robust framework for validating its staining performance against established alternatives. Spectroscopic analysis offers a quantitative and objective method to assess the staining intensity and color characteristics, which is essential for ensuring the reliability and reproducibility of experimental results. Researchers considering the use of novel dyes in their studies should adhere to a rigorous validation process to maintain the integrity of their findings.
References
C.I. Acid Yellow 99: A Potential Alternative to Traditional Yellow Counterstains in Histology?
In the field of histology and pathology, the use of counterstains is fundamental for providing contrast to primary stains, thereby enabling the clear visualization of cellular and tissue components. While red and blue counterstains are ubiquitous, yellow counterstains play a crucial role in specific polychromatic staining techniques, such as the Van Gieson and Masson's trichrome methods, where they provide a contrasting color to collagen and other tissue elements.
This guide provides a comparative overview of C.I. Acid Yellow 99 against traditional yellow counterstains like Picric Acid, Orange G, and Metanil Yellow. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions about the most suitable yellow counterstain for their specific applications.
Overview of Yellow Counterstains
Yellow counterstains are typically acidic dyes that bind to basic tissue components like cytoplasm, muscle, and erythrocytes. Their selection depends on the primary stain used, the tissue being examined, and the specific structures to be differentiated.
This compound is an anionic azo dye, also known as C.I. 13900.[1] Its primary industrial applications include the dyeing of wool, silk, and leather.[1] While its properties as a dye are well-established in the textile industry, its use as a histological counterstain is not well-documented in scientific literature. This guide aims to explore its potential as an alternative based on its chemical characteristics and to compare it with established yellow counterstains.
Comparison of this compound with Traditional Yellow Counterstains
This section provides a qualitative comparison of this compound with Picric Acid, Orange G, and Metanil Yellow, focusing on their known applications, staining properties, and safety profiles. Due to the limited availability of data on the histological application of this compound, a direct quantitative performance comparison is not currently feasible.
| Feature | This compound | Picric Acid | Orange G | Metanil Yellow |
| C.I. Number | 13900 | 10305 | 16230 | 13065 |
| Chemical Class | Azo, Metal Complex | Trinitrophenol | Azo | Azo |
| Common Applications | Industrial dyeing (wool, silk, leather)[1] | Van Gieson stain, Bouin's fixative[2] | Masson's Trichrome, Papanicolaou stain (OG-6)[2] | PAS counterstain, Alcian Blue-H&E counterstain |
| Staining Characteristics | Not established in histology | Stains cytoplasm, muscle, and erythrocytes yellow | Stains cytoplasm and keratin orange-yellow | Provides yellow background contrast |
| Solubility | Soluble in water | Slightly soluble in water, soluble in ethanol | Soluble in water and alcohol | Soluble in water and alcohol |
| Safety Profile | May cause eye and skin irritation | Explosive when dry , toxic, skin and eye irritant | Generally considered non-hazardous | Potential for neurotoxicity and hepatotoxicity |
Experimental Protocols for Traditional Yellow Counterstains
Detailed methodologies for established staining procedures using traditional yellow counterstains are provided below. These protocols serve as a baseline for comparison and for researchers who may wish to experimentally evaluate this compound in the future.
Van Gieson Staining Protocol with Picric Acid
This method is used for the differential staining of collagen and other connective tissues.
Reagents:
-
Weigert's Iron Hematoxylin
-
Van Gieson's Solution (1 part 1% aqueous acid fuchsin, 9 parts saturated aqueous picric acid)
-
Acid Alcohol (1% HCl in 70% ethanol)
-
Ethanol (70%, 95%, and absolute)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in acid alcohol for 3-5 seconds.
-
Wash in running tap water for 5 minutes.
-
Counterstain in Van Gieson's solution for 3-5 minutes.
-
Dehydrate quickly through 95% and absolute ethanol.
-
Clear in xylene and mount.
Expected Results:
-
Nuclei: Blue/Black
-
Collagen: Red/Pink
-
Cytoplasm, muscle, erythrocytes: Yellow
Masson's Trichrome Staining Protocol with Orange G
This technique is widely used to differentiate between collagen and muscle fibers.
Reagents:
-
Bouin's Fluid (for post-fixation)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic-Phosphotungstic Acid Solution
-
Aniline Blue Solution (containing Orange G)
-
1% Acetic Acid
-
Ethanol (95% and absolute)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
Post-fix in Bouin's fluid for 1 hour at 56°C (for formalin-fixed tissues).
-
Wash in running tap water to remove picric acid.
-
Stain in Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running tap water.
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Treat with Phosphomolybdic-Phosphotungstic Acid solution for 5 minutes.
-
Stain in Aniline Blue solution (containing Orange G) for 5 minutes.
-
Differentiate in 1% acetic acid for 1 minute.
-
Dehydrate, clear, and mount.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Blue
Papanicolaou Stain (OG-6) Protocol with Orange G
This is a multichromatic staining method used for cytological preparations.
Reagents:
-
Harris' Hematoxylin
-
Orange G Solution (OG-6)
-
EA-50 (Eosin Azure) Solution
-
Ethanol (50%, 70%, 95%, and absolute)
-
Xylene
-
Mounting medium
Procedure:
-
Fix smears in 95% ethanol for 15 minutes.
-
Hydrate through descending grades of ethanol to water.
-
Stain in Harris' Hematoxylin for 3-5 minutes.
-
Wash in running tap water.
-
Differentiate in 0.5% acid alcohol.
-
Blue in Scott's tap water substitute or weak ammonia water.
-
Wash in running tap water.
-
Dehydrate through ascending grades of ethanol to 95% ethanol.
-
Stain in OG-6 solution for 2 minutes.
-
Rinse in 95% ethanol (2 changes).
-
Stain in EA-50 solution for 3 minutes.
-
Rinse in 95% ethanol (3 changes).
-
Dehydrate in absolute ethanol, clear in xylene, and mount.
Expected Results:
-
Nuclei: Blue
-
Keratinized cytoplasm: Orange
-
Superficial cells: Pink
-
Intermediate and parabasal cells: Blue-green
Metanil Yellow Counterstaining Protocol (for PAS)
This protocol enhances the contrast of PAS-positive structures.
Reagents:
-
Periodic Acid Solution (0.5%)
-
Schiff Reagent
-
Hematoxylin (e.g., Mayer's)
-
Metanil Yellow Solution (0.25% aqueous)
-
Ethanol (70%, 95%, and absolute)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
Oxidize in 0.5% periodic acid solution for 5 minutes.
-
Rinse in distilled water.
-
Place in Schiff reagent for 15 minutes.
-
Wash in lukewarm tap water for 10 minutes.
-
Stain in Hematoxylin for 1-2 minutes.
-
Wash in running tap water.
-
Counterstain in 0.25% Metanil Yellow solution for 1 minute.
-
Rinse in distilled water.
-
Dehydrate, clear, and mount.
Expected Results:
-
PAS-positive substances (e.g., glycogen, basement membranes): Magenta
-
Nuclei: Blue
-
Background: Yellow
Visualizing Experimental Workflows
To aid in the understanding of these complex staining procedures, the following diagrams illustrate the general workflows.
Caption: General workflow for histological staining.
Caption: Decision tree for selecting a yellow counterstain.
Conclusion
While this compound is an established industrial dye, its application as a histological counterstain remains largely unexplored. This guide provides a framework for its comparison against traditional yellow counterstains.
-
Picric Acid remains the standard for Van Gieson staining but requires stringent safety protocols due to its explosive nature.
-
Orange G is a versatile and safe counterstain for both Masson's trichrome and Papanicolaou staining.
-
Metanil Yellow is an effective counterstain for specific applications like PAS, but potential toxicity should be a consideration.
For researchers seeking alternatives, this compound presents an opportunity for investigation. However, extensive validation, including optimization of staining protocols and a thorough toxicological assessment, would be necessary before it can be considered a viable and safe alternative to the well-established traditional yellow counterstains. This guide serves as a starting point for such an evaluation, providing the necessary context and established protocols for a comprehensive comparison.
References
Safety Operating Guide
Safe Disposal of C.I. Acid Yellow 99: A Comprehensive Guide for Laboratory Professionals
For immediate reference, C.I. Acid Yellow 99 is classified as a hazardous waste primarily due to its chromium (VI) content, a known carcinogen. [1] Proper disposal is not only a matter of laboratory safety but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).[2] This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1][3] The following personal protective equipment (PPE) is mandatory when handling this substance:
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear chemically resistant gloves.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, use an approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Do not discharge this compound or its solutions into the sewer system.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to its chromium (VI) content, this compound is considered a hazardous waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. Specifically, keep it away from strong oxidizing agents.
2. Waste Collection and Storage:
-
Containers: Use only compatible, leak-proof containers for collecting this compound waste. The containers should be in good condition and have secure closures.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated.
3. Disposal Procedure:
-
Solid Waste:
-
Carefully collect any solid this compound powder or contaminated materials (e.g., weighing paper, gloves, paper towels).
-
Avoid creating dust during collection.
-
Place all solid waste into the designated hazardous waste container.
-
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a designated hazardous waste container for liquids.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate from all three rinses must be collected and disposed of as hazardous aqueous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous solid waste, in accordance with institutional policies.
-
4. Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Ensure all required documentation is completed as per institutional and regulatory requirements.
Key Data for Disposal
| Parameter | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 10343-58-5 | |
| Chemical Formula | C16H13CrN4NaO8S | |
| Hazard Classification | Contains Chromium (VI) compounds, a known carcinogen. | |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration. |
Experimental Protocols for On-Site Treatment (for consideration only)
While direct disposal through a licensed facility is the recommended and required method, advanced on-site treatment methods may be explored in a research context under strict safety and regulatory oversight. Any on-site treatment must be approved by your institution's EHS department. One potential method for the degradation of azo dyes is through advanced oxidation processes.
Note: The following is a generalized protocol for a related class of compounds and has not been validated for this compound. It is provided for informational purposes only and must be adapted and validated under controlled laboratory conditions.
General Fenton Oxidation Protocol:
-
Preparation: In a designated reaction vessel within a certified fume hood, prepare an aqueous solution of the dye.
-
Acidification: Adjust the pH of the solution to approximately 3-4 with a suitable acid (e.g., sulfuric acid).
-
Catalyst Addition: Add a source of ferrous ions (e.g., ferrous sulfate) to the solution and stir until dissolved.
-
Oxidation: Slowly add hydrogen peroxide to the solution. The reaction between the ferrous ions and hydrogen peroxide generates hydroxyl radicals, which can decolorize and degrade the dye.
-
Monitoring: Monitor the reaction's progress by observing the decolorization of the solution. This can be quantified using UV-Vis spectrophotometry.
-
Neutralization and Disposal: Once the reaction is complete, neutralize the solution to a pH between 6 and 8 with a suitable base (e.g., sodium hydroxide). The final treated solution must still be disposed of as hazardous aqueous waste, as it will contain residual iron salts and other byproducts.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Laboratory: A Comprehensive Guide to Handling C.I. Acid Yellow 99
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of C.I. Acid Yellow 99 (CAS No. 10343-58-5), a synthetic azo dye. Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.
Potential Health Hazards: this compound may cause irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties of this substance have not been fully investigated.[1] It is important to note that this product contains a chemical, listed as 'Chromium (VI) compounds', which is known to the state of California to cause cancer.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound, particularly in its powdered form.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes.[1][2] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or latex). | Prevents direct skin contact with the dye. |
| Lab coat, apron, or other protective clothing. | Protects clothing and prevents skin exposure. | |
| Respiratory Protection | A NIOSH-approved particulate respirator. | Essential when working with the powdered form to prevent inhalation of airborne particles. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to maintain a safe working environment and the integrity of the chemical.
Handling:
-
Wash hands and skin thoroughly after handling.
-
Use with adequate ventilation to keep airborne concentrations low.
-
Minimize dust generation and accumulation.
-
Avoid contact with eyes, skin, and clothing.
-
Avoid ingestion and inhalation.
-
Remove contaminated clothing and wash it before reuse.
Storage:
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, well-ventilated area.
-
Store away from incompatible substances.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local hazardous waste regulations.
Waste Disposal:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Consult US EPA guidelines for classification determination (40 CFR Parts 261.3).
-
Additionally, consult state and local hazardous waste regulations for complete and accurate classification.
-
Dispose of contents and container to an approved waste disposal plant.
Spill Management:
-
Clean up spills immediately, observing all safety precautions outlined in the PPE section.
-
Avoid generating dusty conditions.
-
Provide adequate ventilation.
-
For larger spills, dike the area far ahead of the spill for later disposal.
-
Small spills can be carefully swept or vacuumed and placed into a designated, properly labeled hazardous waste container.
Quantitative Data Summary
| Parameter | Value/Recommendation |
| CAS Number | 10343-58-5 |
| Physical Form | Yellow to brown or orange-red powder. |
| Solubility | Soluble in water. |
| Incompatible Substances | Strong oxidizing agents. |
| First Aid - Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| First Aid - Skin Contact | Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical aid. |
| First Aid - Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical aid immediately. |
| First Aid - Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention. |
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
